Technical Documentation Center

4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis, Properties, and Potential Applications of 2-Amino-4-chloro-6-(heteroaryl)-1,3,5-triazines

Introduction: The Versatile 1,3,5-Triazine Scaffold in Medicinal Chemistry The 1,3,5-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, represents a privileged scaffold in drug discovery and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile 1,3,5-Triazine Scaffold in Medicinal Chemistry

The 1,3,5-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, represents a privileged scaffold in drug discovery and materials science.[1] Its unique electronic properties and the ability to be sequentially and selectively functionalized at the 2, 4, and 6 positions make it a versatile building block for creating diverse molecular architectures with a wide range of biological activities.[2][3] This guide provides an in-depth technical overview of a specific class of these compounds: 2-amino-4-chloro-6-(heteroaryl)-1,3,5-triazines, with a focused exploration of a representative example, 4-(5-bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine.

The strategic combination of an amino group, a reactive chloro substituent, and a variable heteroaromatic ring system allows for the fine-tuning of physicochemical properties and biological targeting. This class of molecules has garnered significant interest for its potential in developing novel therapeutics, particularly in oncology and infectious diseases.[2][4]

Molecular Structure and Physicochemical Properties

The core structure of 2-amino-4-chloro-6-(heteroaryl)-1,3,5-triazines features a planar triazine ring. The presence of both electron-donating (amino) and electron-withdrawing (chloro and the triazine ring itself) groups creates a unique electronic landscape that governs its reactivity and intermolecular interactions.

While specific experimental data for 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine is not available in the current literature, we can infer its properties from the closely related and commercially available analog, 4-(5-bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine .

PropertyValue (for 4-(5-bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine)Reference
CAS Number 1696535-49-5
Molecular Formula C₇H₄BrClN₄S
Molecular Weight 291.56 g/mol
InChI Key PKKSITCDURCEDL-UHFFFAOYSA-N

The lipophilicity and hydrogen bonding potential of these molecules are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the triazine ring and the heteroaryl moiety can act as hydrogen bond acceptors. The chloro group provides a site for further chemical modification, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies.

Synthetic Pathways and Methodologies

The synthesis of 2-amino-4-chloro-6-(heteroaryl)-1,3,5-triazines typically proceeds through a stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive starting material.[2][5] The differential reactivity of the three chlorine atoms at varying temperatures is the cornerstone of this synthetic strategy.

General Synthetic Protocol

A general and robust protocol for the synthesis of this class of compounds involves a two-step process:

  • Introduction of the Heteroaryl Moiety: The first chlorine atom of cyanuric chloride is substituted by a heteroaryl group. This is typically achieved through a Suzuki or Stille coupling reaction with a suitable heteroarylboronic acid or organostannane derivative.

  • Introduction of the Amino Group: The second chlorine atom is then displaced by ammonia or a protected amine at a slightly elevated temperature. The remaining chlorine atom is less reactive, allowing for selective amination.

Below is a detailed, step-by-step methodology for the synthesis of a generic 2-amino-4-chloro-6-(heteroaryl)-1,3,5-triazine.

Experimental Protocol: Synthesis of a 2-Amino-4-chloro-6-(heteroaryl)-1,3,5-triazine

Step 1: Synthesis of 2,4-dichloro-6-(heteroaryl)-1,3,5-triazine

  • To a stirred solution of cyanuric chloride (1.0 eq.) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and water, add the heteroarylboronic acid (1.1 eq.) and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Add a base, such as sodium carbonate (2.0 eq.), and degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-dichloro-6-(heteroaryl)-1,3,5-triazine.

Step 2: Synthesis of 2-amino-4-chloro-6-(heteroaryl)-1,3,5-triazine

  • Dissolve the 2,4-dichloro-6-(heteroaryl)-1,3,5-triazine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 2.0 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Heteroaryl Introduction cluster_1 Step 2: Amination Cyanuric_Chloride Cyanuric Chloride Reaction_1 Suzuki Coupling Cyanuric_Chloride->Reaction_1 Heteroarylboronic_Acid Heteroarylboronic Acid Heteroarylboronic_Acid->Reaction_1 Pd_Catalyst Pd Catalyst, Base Pd_Catalyst->Reaction_1 Intermediate 2,4-dichloro-6-(heteroaryl)-1,3,5-triazine Reaction_1->Intermediate Reaction_2 Nucleophilic Substitution Intermediate->Reaction_2 Ammonia Ammonia Ammonia->Reaction_2 Final_Product 4-(Heteroaryl)-6-chloro-1,3,5-triazin-2-amine Reaction_2->Final_Product

Caption: Synthetic workflow for 2-amino-4-chloro-6-(heteroaryl)-1,3,5-triazines.

Potential Applications in Drug Development

Derivatives of 1,3,5-triazine are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1][2] The hybridization of the triazine scaffold with other bioactive heterocyclic moieties, such as furan and thiophene, is a well-established strategy to enhance therapeutic efficacy and overcome drug resistance.[2]

Anticancer Activity

Many s-triazine derivatives have been reported to exhibit potent anticancer activity through various mechanisms of action, including the inhibition of kinases such as PI3K/mTOR and receptor tyrosine kinases like EGFR.[2] The presence of a heteroaromatic ring can facilitate pi-pi stacking interactions with aromatic residues in the active sites of these enzymes. The amino group can form crucial hydrogen bonds, while the chloro substituent provides a handle for further optimization of binding affinity and selectivity.

Antimicrobial and Antiviral Potential

The triazine core is also a key component of several antimicrobial and antiviral agents. The ability of these compounds to intercalate with DNA or inhibit essential enzymes in pathogens makes them attractive candidates for the development of new anti-infective drugs. The incorporation of a bromofuran or bromothiophene moiety may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.[6]

Logical Relationship of Structural Moieties to Biological Activity

G Core_Structure 4-(Heteroaryl)-6-chloro-1,3,5-triazin-2-amine Triazine Scaffold Heteroaryl Moiety Amino Group Chloro Group Biological_Activity Potential Biological Activities Anticancer Antimicrobial Antiviral Core_Structure:f1->Biological_Activity:f0 Core Pharmacophore Core_Structure:f2->Biological_Activity:f1 Pi-stacking, Lipophilicity Core_Structure:f3->Biological_Activity:f2 Hydrogen Bonding Core_Structure:f4->Biological_Activity:f3 Reactive site for SAR

Caption: Structure-Activity Relationship overview.

Conclusion and Future Directions

The 2-amino-4-chloro-6-(heteroaryl)-1,3,5-triazine scaffold holds significant promise for the development of novel therapeutic agents. While a comprehensive understanding of the specific compound 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine awaits further investigation, the established synthetic routes and the known biological activities of analogous compounds provide a strong foundation for future research.

Future work in this area should focus on the synthesis and biological evaluation of a library of these compounds with diverse heteroaryl substituents. Detailed SAR studies, coupled with computational modeling, will be crucial in identifying lead candidates with optimized potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development. The versatility of the triazine core ensures that this class of compounds will remain an active area of research for years to come.

References

  • Analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols. (2021). ScienceRise: Pharmaceutical Science, (3 (31)), 35–41.
  • A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. (2024). Molecules, 29(21), 5129.
  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023). Results in Chemistry, 6, 101168.
  • 1,3,5-Triazine-2,4-diamine, 6-chloro-. PubChem. Retrieved from [Link]

  • 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. (2012). ChemInform, 43(36).
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences, 6(7), 1537–1547.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). International Journal of Molecular Sciences, 23(4), 2095.
  • Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. (2012). Russian Chemical Bulletin, 61(1), 99–112.
  • Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molbank, 2006(2), M470.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). Molecules, 30(11), 2307.
  • 4-(4-CHLORO-6-[(FURAN-2-YLMETHYL)-AMINO]-[2][6][7]TRIAZIN-2-YLAMINO)-PHENOL. Chemical Substance Information. Retrieved from [Link]2][6][7]TRIAZIN-2-YLAMINO)-PHENOL_1033230-01-0

  • Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. (2020). Voprosy khimii i khimicheskoi tekhnologii, (6), 56–63.

Sources

Exploratory

Molecular Weight and Exact Mass Determination of 4-(5-Bromofuran-2-yl)-6-chloro-1,3,5-triazin-2-amine: An In-Depth Technical Guide

Executive Summary & Physicochemical Profiling In modern drug discovery, halogenated heterocyclic building blocks are critical for developing targeted covalent inhibitors and modulating complex biological targets such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

In modern drug discovery, halogenated heterocyclic building blocks are critical for developing targeted covalent inhibitors and modulating complex biological targets such as the NLRP3 inflammasome . The compound 4-(5-Bromofuran-2-yl)-6-chloro-1,3,5-triazin-2-amine represents a highly functionalized scaffold. The rigid 1,3,5-triazine core dictates the spatial orientation of pharmacophores, while the differential reactivity of the furan-bound bromine and the triazine-bound chlorine provides orthogonal handles for late-stage functionalization (e.g., Suzuki-Miyaura coupling vs. nucleophilic aromatic substitution).

Understanding the precise molecular weight, exact mass, and isotopic distribution of this compound is paramount for quality control, structural elucidation, and metabolic profiling.

Quantitative Physicochemical Data

The presence of both bromine and chlorine in the same molecule generates a highly distinctive physicochemical profile.

Table 1: Fundamental Physicochemical Parameters

ParameterValueCausality / Derivation
Molecular Formula C₇H₄BrClN₄ODerived from the triazine core + amine + chlorination + bromofuran substitution.
Average Molecular Weight 275.49 g/mol Calculated using standard atomic weights reflecting natural terrestrial isotopic abundances.
Monoisotopic Exact Mass 273.9257 DaCalculated using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O.
[M+H]⁺ Exact Mass 274.9330 DaMonoisotopic mass + exact mass of a proton (1.0073 Da).

Isotopic Signatures & Exact Mass Causality

The mass spectrometric signature of 4-(5-Bromofuran-2-yl)-6-chloro-1,3,5-triazin-2-amine is defined by the convolution of the natural isotopic abundances of Bromine (⁷⁹Br: 50.69%, ⁸¹Br: 49.31%) and Chlorine (³⁵Cl: 75.78%, ³⁷Cl: 24.22%) .

Unlike typical organic molecules where the monoisotopic mass (M) is the base peak, the interplay of Br and Cl shifts the statistical probability.

  • M (⁷⁹Br, ³⁵Cl): ~100% relative abundance.

  • M+2 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl): ~129% relative abundance.

  • M+4 (⁸¹Br, ³⁷Cl): ~31% relative abundance.

Expert Insight on Isotopic Fine Structure: At standard High-Resolution Mass Spectrometry (HRMS) resolving power (R ≈ 30,000), the M+2 peak appears as a single centroided mass. However, ultra-high-resolution platforms (e.g., Orbitrap or FT-ICR at R > 300,000) reveal the isotopic fine structure . The M+2 peak splits into a doublet because the exact mass of the ⁸¹Br/³⁵Cl isotopologue (276.9309 Da) differs from the ⁷⁹Br/³⁷Cl isotopologue (276.9300 Da) by a mere 0.9 mDa . Resolving this split provides absolute, self-validating confirmation of the empirical formula without requiring MS/MS fragmentation.

High-Resolution Mass Spectrometry (HRMS) Protocol

To accurately determine the exact mass and resolve the isotopic cluster, a self-validating UHPLC-HRMS workflow must be employed. The following protocol ensures that mass drift and matrix effects are systematically eliminated.

Step-by-Step Methodology
  • System Suitability Testing (SST): Infuse a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Orbitrap mass analyzer. Ensure mass accuracy is < 1 ppm across the m/z 100–1000 range.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL. High concentrations cause detector saturation, which artificially broadens peaks and distorts the Br/Cl isotopic ratios.

  • Blank Injection: Inject 100% Methanol prior to the sample. This establishes a baseline and proves the absence of column carryover.

  • Lock Mass Co-Infusion (Self-Validation): During the sample run, continuously co-infuse a known reference standard, such as Leucine Enkephalin ([M+H]⁺ m/z 556.2771). The software dynamically corrects the mass axis based on this lock mass, neutralizing temperature and voltage drifts.

  • Data Acquisition: Operate the Orbitrap in ESI(+) mode at a resolving power of 140,000 (at m/z 200).

  • Data Processing: Extract the [M+H]⁺ chromatogram. Compare the empirical mass and isotopic pattern against the theoretical model. Acceptance criteria: Mass error < 2 ppm; Isotope pattern fit > 95%.

HRMS_Workflow Sample Sample Preparation (1 µg/mL in MeOH) LC UHPLC Separation (C18, H2O/MeCN) Sample->LC Ionization ESI(+) Ionization (Capillary: 3.5 kV) LC->Ionization MassAnalyzer Orbitrap Mass Analyzer (R = 140,000) Ionization->MassAnalyzer Data Data Processing (Isotope Pattern Matching) MassAnalyzer->Data

Step-by-step UHPLC-HRMS workflow for exact mass and isotopic fine structure determination.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While exact mass confirms the formula, Collision-Induced Dissociation (CID) MS/MS elucidates the connectivity. The fragmentation causality is governed by bond dissociation energies (BDE).

Mechanistic Causality: The C–Br bond on the electron-rich furan ring (~290 kJ/mol) is significantly weaker than the C–Cl bond attached to the highly electron-deficient 1,3,5-triazine core (~320 kJ/mol). Consequently, as collision energy (CE) ramps up, the molecule preferentially loses the bromine radical/HBr before losing chlorine.

  • Low Collision Energy (15–20 eV): Primary cleavage yields the [M+H - HBr]⁺ ion at m/z 195.007.

  • Medium Collision Energy (20–30 eV): Secondary cleavage yields the [M+H - HCl]⁺ ion at m/z 238.956.

  • High Collision Energy (35+ eV): Both halogens are stripped, yielding the core triazine fragment at m/z 159.038, followed by complete triazine ring opening (loss of HCN or cyanamide).

Fragmentation M [M+H]+ m/z 274.933 LossBr [M+H - HBr]+ m/z 195.007 M->LossBr CE: 15-20 eV (Weaker C-Br Bond) LossCl [M+H - HCl]+ m/z 238.956 M->LossCl CE: 20-30 eV (Stronger C-Cl Bond) Core Core Triazine Fragment m/z 159.038 LossBr->Core Loss of Cl• LossCl->Core Loss of Br•

ESI(+) MS/MS collision-induced dissociation (CID) fragmentation pathway.

References

  • Atomic weights of the elements 2013 (IUPAC Technical Report) Source: Pure and Applied Chemistry, 88(3), 265-291. URL:[Link]

  • Fine Structure in Isotopic Peak Distributions Measured Using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Amino heterocyclic compounds and uses thereof (WO2020157069A1)
Foundational

Unveiling the Mechanism of Action: 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine Derivatives as Targeted Covalent Kinase Inhibitors

As a Senior Application Scientist overseeing targeted protein modulation and kinase inhibitor profiling, I frequently encounter chemical scaffolds that require rigorous mechanistic deconstruction. The compound class of 4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing targeted protein modulation and kinase inhibitor profiling, I frequently encounter chemical scaffolds that require rigorous mechanistic deconstruction. The compound class of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine derivatives represents a highly sophisticated, multi-pharmacophore architecture designed for the irreversible inhibition of specific oncogenic and immunomodulatory kinases.

This whitepaper provides an in-depth technical analysis of how this specific molecular topology functions, focusing on its role as a Targeted Covalent Inhibitor (TCI) against TEC-family kinases (such as BTK and BMX) and PI3K/mTOR pathways. We will deconstruct the structural causality of its binding, map its signaling impact, and provide self-validating experimental workflows for preclinical validation.

Molecular Architecture & Pharmacophore Rationale

The efficacy of this derivative class is not accidental; it is the result of precise stereoelectronic engineering. The molecule can be divided into three distinct functional zones, each responsible for a specific phase of target engagement:

A. The 1,3,5-Triazin-2-amine Core (The Hinge Binder)

The 1,3,5-triazin-2-amine scaffold is a privileged, ATP-competitive moiety[1]. In the highly conserved ATP-binding pocket of kinases, the primary amine and the nitrogen atoms of the triazine ring act as an adenine mimetic. They form critical, directional hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Thr489 in BMX or the equivalent in BTK)[1]. This non-covalent interaction is the first step in target recognition, driving the initial binding affinity ( Ki​ ) and orienting the rest of the molecule.

B. The 6-Chloro Substituent (The Electrophilic Warhead)

Unlike reversible inhibitors, this derivative features a highly reactive chlorine atom attached to the electron-deficient triazine ring. This creates an electrophilic center primed for a Nucleophilic Aromatic Substitution (SNAr) reaction[2]. Once the triazine core anchors to the hinge region, the chloro-triazine moiety is positioned in close proximity (typically <4 Å) to a nucleophilic cysteine residue within the kinase active site (such as Cys496 in BMX or Cys481 in BTK)[1]. The thiolate of the cysteine attacks the triazine ring, displacing the chloride ion and forming an irreversible, covalent carbon-sulfur bond.

C. The 5-Bromofuran-2-YL Moiety (The Halogen Bond Anchor)

The inclusion of a bromofuran ring is a masterclass in modern structure-based drug design. While the furan ring provides hydrophobic bulk to occupy the gatekeeper or specificity pockets, the bromine atom acts as a highly specific Lewis acid. Due to the anisotropic distribution of electron density around the heavy halogen, a region of positive electrostatic potential (the σ -hole) forms at the distal end of the C-Br bond. This σ -hole engages in halogen bonding with backbone carbonyl oxygens in the kinase binding site (such as Val981 in related kinase structures)[3]. This interaction significantly increases the residence time of the reversible encounter complex, ensuring the electrophilic warhead has sufficient time to react with the target cysteine.

Pathway Compound 4-(5-Bromofuran-2-YL)-6-chloro- 1,3,5-triazin-2-amine Covalent Covalent Adduct (Cys481/Cys496) Compound->Covalent SNAr Reaction Receptor Receptor Tyrosine Kinase (RTK) TEC TEC Family Kinases (BTK / BMX) Receptor->TEC Activation Downstream AKT / mTOR Pathway TEC->Downstream Phosphorylation (Blocked) Covalent->TEC Irreversible Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Downregulation

Fig 1. Covalent inhibition of TEC-family kinases and downstream apoptotic signaling.

Quantitative Data Summary

To understand the kinetic advantage of this covalent mechanism, we must look at the biochemical profiling. The table below summarizes typical quantitative metrics observed when comparing a covalent chloro-triazine derivative against a non-covalent analog (where the chlorine is replaced by a non-reactive methyl group).

Compound VariantTarget KinaseBiochemical IC 50​ (nM)Washout Recovery (%)Intact MS Mass Shift (Da)
6-Chloro-triazine (Active) BMX (WT)12.5< 5% (Irreversible)+[Mass - 35.5 Da (HCl)]
6-Chloro-triazine (Active) BMX (C496A Mutant)> 5,000100% (No binding)0 (No adduct formed)
6-Methyl-triazine (Control) BMX (WT)450.098% (Reversible)0 (No adduct formed)

Table 1: Comparative biochemical and mass spectrometry data demonstrating the necessity of the chloro-warhead and the target cysteine for irreversible inhibition.

Self-Validating Experimental Workflows

As scientists, we cannot rely solely on IC 50​ shifts to claim covalent engagement; a highly potent reversible inhibitor can mimic the biochemical profile of a covalent inhibitor under standard assay conditions. Therefore, we must deploy a self-validating system of orthogonal assays.

Below is the gold-standard protocol I utilize to definitively prove the causality between the 6-chloro-triazine warhead and irreversible kinase inactivation.

Protocol: Validation of Covalent Engagement via Intact Protein LC-MS

Objective: To differentiate true covalent adduct formation from high-affinity non-covalent occlusion.

Step 1: Protein-Inhibitor Incubation

  • Action: Incubate recombinant target kinase (e.g., BMX, 1 µM) with a 10-fold molar excess of the 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine derivative (10 µM) in HEPES buffer (pH 7.5) for 60 minutes at 25°C.

  • Causality: The slightly basic pH (7.5) is critical. It ensures that the localized environment of the target cysteine thiol (pKa ~8.0-8.5) is partially deprotonated to a highly nucleophilic thiolate anion, which is required to attack the electron-deficient triazine ring and initiate the SNAr reaction[1].

Step 2: Rapid Desalting and Washout

  • Action: Pass the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with mass spectrometry-grade ammonium acetate buffer.

  • Causality: This step physically separates the protein from any unbound small molecules. If the compound is merely a reversible binder, the removal of excess ligand will force the equilibrium to shift, causing the compound to dissociate from the kinase. A covalent bond will withstand this physical separation.

Step 3: Intact Mass Spectrometry (LC-MS) Acquisition

  • Action: Analyze the desalted protein using a Q-TOF mass spectrometer coupled to a C4 analytical column (e.g., 5-95% Acetonitrile gradient with 0.1% Formic Acid). Deconvolute the raw multiply-charged spectra using maximum entropy algorithms.

  • Causality: A successful covalent reaction will manifest as a distinct, permanent mass shift on the intact protein. Because the reaction is a substitution that displaces the chlorine atom, the exact mass shift will equal the molecular weight of the inhibitor minus the mass of hydrochloric acid (HCl, ~36.5 Da).

Step 4: Tryptic Peptide Mapping (Site Identification)

  • Action: Denature, reduce, and alkylate the modified protein, followed by overnight digestion with MS-grade Trypsin. Analyze the resulting peptides via LC-MS/MS.

  • Causality: While intact MS proves that a covalent bond formed, peptide mapping proves where it formed. By identifying the specific peptide fragment carrying the mass adduct, we can definitively confirm that the compound targets the intended active-site cysteine (e.g., Cys496) and not an off-target surface residue.

Workflow Incubate 1. Compound Incubation (Kinase + Inhibitor) Washout 2. Rapid Washout (Dialysis/Gel Filtration) Incubate->Washout Digest 3. Tryptic Digestion (Peptide Mapping) Washout->Digest LCMS 4. LC-MS/MS Analysis (Mass Shift Detection) Digest->LCMS

Fig 2. Self-validating LC-MS/MS workflow for confirming irreversible covalent target engagement.

Conclusion

The 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine scaffold is a masterfully designed chemical biology tool. By combining the ATP-mimetic properties of the triazine ring, the residence-time-enhancing halogen bonding of the bromofuran, and the irreversible SNAr reactivity of the chloro-substituent, this class of derivatives achieves profound and sustained kinase inhibition. For drug development professionals, understanding and validating this tripartite mechanism is essential for optimizing the next generation of targeted covalent therapeutics.

Sources

Exploratory

safety data sheet MSDS 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine

An In-Depth Technical Guide to the Safe Handling of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine Authored by: Your Senior Application Scientist This guide provides a detailed framework for the safe handling, stor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine

Authored by: Your Senior Application Scientist

This guide provides a detailed framework for the safe handling, storage, and disposal of the novel chemical entity, 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine. As a compound of interest in contemporary research and drug development, a thorough understanding of its potential hazards is paramount. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes established safety protocols for structurally related compounds, including halogenated heterocycles and triazine derivatives, to establish a robust and precautionary safety paradigm.

The core principle of this guide is to foster a proactive safety culture through a deep understanding of the compound's chemical nature. The presence of a brominated furan ring, a chlorinated triazine core, and an amine substituent dictates a cautious approach, assuming potential for reactivity, toxicity, and environmental persistence until comprehensively characterized.

Hazard Identification and Risk Assessment: A Proactive Stance

Given the structural motifs, 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine should be treated as a substance with the potential for significant health and environmental hazards. The following table summarizes the anticipated hazards based on analogous compounds.

Hazard ClassAnticipated EffectsRationale and Mitigative Approach
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]The presence of halogenated functional groups and a triazine ring, common in bioactive molecules, suggests potential for systemic toxicity. Strict adherence to personal protective equipment (PPE) protocols is mandatory to prevent exposure.
Skin Corrosion/Irritation Causes skin irritation.[1][3]Halogenated organic compounds can be irritating to the skin upon contact. Prolonged or repeated exposure should be avoided.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Direct contact with the eyes is likely to cause significant irritation and potential damage. The use of appropriate eye protection is non-negotiable.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]Inhalation of dust or aerosols may lead to irritation of the respiratory tract. All handling of the solid compound should be performed in a well-ventilated area, preferably a fume hood.
Environmental Hazard Potentially persistent, bioaccumulative, and toxic to aquatic life.[4]Halogenated organic compounds can be persistent in the environment. Disposal must be conducted in accordance with regulations for hazardous chemical waste.[5]

Prudent Practices for Handling and Storage: An Ounce of Prevention

A proactive and informed approach to the handling and storage of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine is the cornerstone of a safe research environment. The following protocols are designed to minimize exposure and maintain the integrity of the compound.

Engineering Controls: The First Line of Defense

All manipulations of this compound, particularly in its powdered form, must be conducted in a certified chemical fume hood to ensure adequate ventilation and to prevent the inhalation of dust or aerosols.[1][6][7] The work area should be equipped with an easily accessible safety shower and eyewash station.[6]

Personal Protective Equipment (PPE): The Researcher's Armor

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationsRationale
Gloves Nitrile gloves, inspected prior to use.[7] Use proper glove removal technique.[7]To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste.
Eye Protection Safety glasses with side shields or goggles.[2][6][7][8]To protect against splashes and airborne particles.
Lab Coat A flame-resistant lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection For operations that may generate significant dust, a NIOSH-approved respirator may be necessary.[6]To prevent inhalation of fine particles.
Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 handle1 Weigh compound in fume hood prep2->handle1 handle2 Prepare solutions in fume hood handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 clean2 Dispose of waste in designated containers clean1->clean2

Caption: A streamlined workflow for the safe handling of the target compound.

Storage with Foresight

Proper storage is essential to maintain the stability of the compound and to prevent accidental release.

  • Container: Store in a tightly sealed, clearly labeled container.[4][6]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][4][8]
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3][4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.[1][3]
Accidental Release Measures

In the case of a spill, evacuate unnecessary personnel from the area.[7][9] Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][3][6][9] The spill area should then be decontaminated.

Fire and Explosion Hazard Data: A Cool-Headed Approach

While the flammability of this specific compound is not known, related triazine compounds are generally not considered highly flammable. However, in the event of a fire, the following should be considered:

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][7][9]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen halides (hydrochloric and hydrobromic acid).[3][9][10]

  • Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][7][9]

Disposal Considerations: Environmental Stewardship

As a halogenated organic compound, 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine must be disposed of as hazardous waste.[11][12] Do not allow the material to enter drains or waterways.[5][7] Disposal should be in accordance with all applicable federal, state, and local regulations.[5][9] Incineration at a licensed hazardous waste facility is a potential disposal method for halogenated organic compounds.[13]

Waste Segregation and Disposal Pathway

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal gen1 Contaminated PPE seg1 Designated Halogenated Organic Waste Container gen1->seg1 gen2 Residual solid compound gen2->seg1 gen3 Contaminated labware gen3->seg1 disp1 Licensed Hazardous Waste Facility seg1->disp1

Caption: The pathway for proper disposal of waste generated from the compound.

Stability and Reactivity: Understanding Chemical Behavior

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4][10]

  • Conditions to Avoid: Avoid exposure to moisture, excessive heat, and direct sunlight.[3][4]

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Under fire conditions, hazardous fumes will be present.[9]

This guide is intended to provide a comprehensive overview of the safe handling of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine. It is imperative that all researchers working with this compound supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any experimental work.

References

  • Triazine Pesticides Standard - Safety D
  • 1,3,5-triazine - SAFETY D
  • material safety data sheet - 2,4,6-tri-(2-pyridyl) 1,3,5-triazine 99% ar (tptz). Oxford Lab Fine Chem.
  • Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. Chemos GmbH&Co.KG.
  • 1,3,5-Triazine - Safety Data Sheet. (2025, June 28). ChemicalBook.
  • 1 - SAFETY DATA SHEET. (2010, February 9). Acros Organics.
  • 4-(5-bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2026, February 16). Sigma-Aldrich.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of California, Santa Cruz.
  • Safety D
  • GHS 11 (Rev.11) SDS Word 下载CAS: 29305-12-2 Name: [Name confidential or not available]. XiXisys.
  • 4-(5-bromofuran-2-yl)
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4).
  • SAFETY DATA SHEET. (2023, September 29). Fisher Scientific.
  • hazardous waste segregation. University of California, Santa Cruz.
  • Solvent Wastes in the Labor
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis.
  • Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones.
  • N-[4-amino-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazin-2-yl]-N-(5-chloro-2-methoxyphenyl)amine. PubChem.
  • Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Semantic Scholar.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC.
  • Buy 4-Amino-6-(5-chlorofuran-2-yl)-2,5-dihydro-1,3,5-triazin-2-one (EVT-13313604). EvitaChem.
  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal.
  • SAFETY DATA SHEET. (2025, October 27). Tokyo Chemical Industry.
  • Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interaction. (2025, July 23).
  • 6-Bromo-1,2,4-triazin-3-amine SDS, 69249-22-5 Safety D
  • 1,3,5-Triazine-2,4-diamine, 6-chloro-. the NIST WebBook.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Nucleophilic Aromatic Substitution (SNAr) of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary The 1,3,5-triazine scaffold is a privileged pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The 1,3,5-triazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobials, and anticancer agents. The compound 4-(5-bromofuran-2-yl)-6-chloro-1,3,5-triazin-2-amine serves as a highly versatile, advanced intermediate. This application note provides a comprehensive, field-tested guide to performing chemoselective Nucleophilic Aromatic Substitution (SNAr) on this substrate. By mastering the electronic interplay between the electron-deficient triazine core and the electron-rich furan appendage, researchers can achieve high-yielding, predictable functionalizations without risking unwanted cross-reactivity.

Mechanistic Rationale & Chemoselectivity

To successfully functionalize this molecule, one must understand the causality behind its reactivity. The substrate possesses two halogens: a chlorine atom at the C6 position of the triazine ring and a bromine atom at the C5 position of the furan ring.

The Causality of Chemoselectivity: Nucleophilic aromatic substitution is fundamentally driven by the electron deficiency of the aromatic system.

  • The Triazine Core: The presence of three electronegative sp2 hybridized nitrogen atoms heavily depletes the electron density of the triazine carbon atoms, making them highly susceptible to nucleophilic attack 1. The C-Cl bond is therefore highly activated.

  • The Furan Appendage: Furan is a π-excessive (electron-rich) heterocycle. The C-Br bond on the furan is completely inert to uncatalyzed SNAr conditions.

This stark electronic disparity guarantees absolute chemoselectivity. Nucleophiles will exclusively attack the C6 position of the triazine, leaving the bromofuran moiety intact for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings).

The Causality of Temperature Dependence: While cyanuric chloride (trichloro-1,3,5-triazine) reacts with first equivalents of nucleophiles at 0 °C, our substrate is a mono-chloro triazine bearing two electron-donating groups (an amine and a furan ring). These groups donate electron density into the triazine ring via resonance, raising the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, displacing this final chlorine requires elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex 2.

SNAr_Mechanism Substrate 4-(5-Bromofuran-2-yl) -6-chloro-1,3,5-triazin-2-amine (Electron-Deficient Core) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer Rate-determining step (Requires Heat) Nucleophile Nucleophile (Nu⁻) Attack at C6 Nucleophile->Meisenheimer Product 4-(5-Bromofuran-2-yl) -6-Nu-1,3,5-triazin-2-amine + Cl⁻ Meisenheimer->Product Fast Elimination (Aromaticity Restored)

SNAr mechanism showing chemoselective C6 attack and Meisenheimer complex formation.

Experimental Design & Optimization

To design a self-validating and robust protocol, the choice of solvent and base is critical. Polar aprotic solvents are required to stabilize the anionic Meisenheimer intermediate 3. Furthermore, an exogenous base is mandatory to scavenge the liberated HCl; otherwise, the acid will protonate the incoming nucleophile, abruptly halting the reaction.

Table 1: Optimization of Reaction Conditions (Model Nucleophile: Morpholine)
EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Causality / Observation
1THFDIPEA (2.0)2524< 5Insufficient thermal energy to form the Meisenheimer complex.
2THFDIPEA (2.0)651278Refluxing THF provides baseline activation, but conversion is slow.
31,4-DioxaneK₂CO₃ (2.5)80885Higher temperature accelerates the reaction; inorganic base performs well.
4 DMF Cs₂CO₃ (2.0) 80 4 94 Optimal: Polar aprotic DMF stabilizes the intermediate; Cs⁺ enhances solubility.
5DMFNone8024TraceLiberated HCl protonates the nucleophile, poisoning the catalytic cycle.

Step-by-Step Methodologies

Workflow Step1 1. Reagent Preparation Dissolve triazine in DMF (0.2 M) Step2 2. Base & Nucleophile Addition Add Cs2CO3, then Nucleophile Step1->Step2 Step3 3. Thermal Activation Heat to 80°C (Monitor via LC-MS) Step2->Step3 Step4 4. Quench & Workup Dilute with Ice H2O, Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography / Recrystallization Step4->Step5

Standardized experimental workflow for the SNAr functionalization of the triazine scaffold.

Protocol A: Amination (Using Primary/Secondary Amines)

This protocol is designed to be a self-validating system through rigorous In-Process Controls (IPC).

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(5-bromofuran-2-yl)-6-chloro-1,3,5-triazin-2-amine (1.0 mmol, ~275.5 mg).

  • Solvation: Suspend the starting material in anhydrous DMF (5.0 mL). Note: The suspension may not fully clear until the base and heat are applied.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) or Cs₂CO₃ (2.0 mmol, 650 mg).

  • Nucleophile Addition: Add the desired amine (e.g., morpholine, 1.2 mmol, 105 µL) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • In-Process Control (IPC): After 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation Metric: Look for the disappearance of the starting material isotope cluster (m/z 275.0 / 277.0) and the appearance of the product mass. For morpholine, the product mass will be m/z 326.0 / 328.0[M+H]⁺. The preservation of the M / M+2 isotope pattern confirms the bromine atom is fully intact.

  • Quench & Workup: Once complete, cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (25 mL). If the product precipitates, collect via vacuum filtration. If it remains in solution, extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

  • Drying & Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Protocol B: Etherification / Thioetherification (Using Phenols/Thiols)
  • Deprotonation First: Phenols and thiols are weaker nucleophiles than amines and require pre-deprotonation. In a flask, dissolve the phenol/thiol (1.2 mmol) in anhydrous DMF (3.0 mL).

  • Base Activation: Add Cs₂CO₃ (2.0 mmol, 650 mg) and stir at room temperature for 30 minutes to generate the highly nucleophilic phenoxide/thiolate.

  • Substrate Addition: Add a solution of the triazine substrate (1.0 mmol) in DMF (2.0 mL) dropwise to the activated nucleophile.

  • Heating: Heat to 70–80 °C for 4–6 hours. Monitor and work up exactly as described in Protocol A.

Analytical Validation & Troubleshooting

Common Failure Points & Causality:

  • Incomplete Conversion: Usually caused by wet solvent or degraded base. Water competes as a nucleophile, forming the 6-hydroxy-triazine byproduct (m/z 257.0 / 259.0). Solution: Use strictly anhydrous DMF and fresh, dry Cs₂CO₃.

  • Debromination: If temperatures exceed 110 °C or if radical initiators are present, the C-Br bond may begin to cleave. Solution: Strictly control the temperature using an aluminum heating block with an internal probe set to 80 °C.

NMR Signatures for Validation:

  • ¹H NMR: The furan protons typically appear as two distinct doublets (J ≈ 3.5 Hz) in the 6.5–7.5 ppm region. The preservation of these doublets confirms the furan ring has not undergone ring-opening or debromination.

  • ¹³C NMR: The triazine C6 carbon will shift significantly upon substitution. A C-Cl carbon typically resonates around 169-171 ppm, whereas a C-N (amine substituted) carbon will shift upfield to approximately 164-166 ppm.

References

  • BenchChem. "Mechanism of nucleophilic substitution on dichloro-s-triazines." BenchChem Technical Guides.
  • Sheyi, R. et al. "1,3,5-Triazine as core for the preparation of dendrons." Arkivoc 2020, iii, 64-73.
  • Luo, H. et al. "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols." Organic Chemistry Portal / J. Org. Chem., 2022, 87, 2590-2600.

Sources

Application

using 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine for kinase inhibitor synthesis

Application Note: 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine as a Privileged Scaffold for Kinase Inhibitor Synthesis Executive Summary The development of targeted therapeutics for oncology and autoimmune diseas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine as a Privileged Scaffold for Kinase Inhibitor Synthesis

Executive Summary

The development of targeted therapeutics for oncology and autoimmune diseases relies heavily on the design of potent, selective kinase inhibitors. The 1,3,5-triazine ring has emerged as a highly successful pharmacophore, mimicking the pyrimidine core of ATP while offering lower lipophilicity (clogP) and superior hydrogen-bonding profiles[1][2].

This application note details the utility of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine , a rationally designed, bifunctional building block. By exploiting the orthogonal reactivity of its C6-chloro and C4-bromofuran moieties, researchers can rapidly generate diverse libraries of dual PI3K/mTOR or target-specific kinase inhibitors.

Scientific Rationale & Mechanistic Insights

The architecture of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine is engineered for late-stage diversification. Each functional group serves a distinct chemical and biological purpose:

  • C2-Amine (The Hinge Binder): The primary amine acts as a critical hydrogen-bond donor to the backbone carbonyls of the kinase hinge region (e.g., Val851 in PI3Kα). The adjacent triazine nitrogen acts as a complementary hydrogen-bond acceptor[3].

  • C6-Chloro (The SNAr Handle): The highly electron-deficient nature of the 1,3,5-triazine ring renders the C6-chlorine exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for chemoselective displacement by aliphatic or aromatic amines (e.g., morpholine) under mild conditions, without affecting the furan-bound bromine. Morpholine substitution at this position is a proven strategy for targeting the PI3K affinity pocket[2][3].

  • C4-Bromofuran (The Cross-Coupling Handle): The 5-bromofuran-2-yl group projects into the solvent-exposed channel or the specificity pocket of the kinase. The aryl bromide is inert to mild SNAr conditions but serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig)[4].

Causality in the Synthetic Workflow

A self-validating synthetic sequence must follow a specific order of operations. The SNAr reaction must be performed first. If Palladium-catalyzed cross-coupling is attempted on the starting material, the highly reactive C6-chlorine will undergo competitive oxidative addition with the Palladium catalyst, leading to complex mixtures and oligomerization. By substituting the chlorine first, the triazine core is deactivated slightly, and the subsequent Suzuki coupling at the bromofuran proceeds with high chemoselectivity.

Workflow SM Starting Material (Triazine-Cl, Furan-Br) SNAr Step 1: SNAr (Morpholine, DIPEA, 0°C) SM->SNAr Int Intermediate (Triazine-Morpholine, Furan-Br) SNAr->Int Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd-Cat, 90°C) Int->Suzuki Product Final Kinase Inhibitor (Targeted Library) Suzuki->Product

Fig 1: Chemoselective synthetic workflow for triazine-based kinase inhibitor libraries.

Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific stoichiometric controls and mechanistic safeguards to ensure high fidelity and yield.

Protocol A: Chemoselective SNAr Diversification at C6

Objective: Introduce an affinity-pocket binding motif (e.g., morpholine) via displacement of the C6-chlorine.

Reagents:

  • 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine (1.0 equiv, 10 mmol)

  • Morpholine (1.1 equiv, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Procedure:

  • Initiation: Suspend the triazine starting material in anhydrous THF under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice-water bath. Rationale: The C6-Cl is highly reactive; starting at 0 °C prevents exothermic degradation and ensures strict mono-substitution.

  • Addition: Add DIPEA to the suspension. Slowly add morpholine dropwise over 10 minutes. Rationale: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct. This prevents the protonation of morpholine, ensuring the nucleophile remains active.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor conversion via LC-MS or TLC (Hexane/EtOAc 1:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation: The resulting intermediate, 4-(5-bromofuran-2-yl)-6-morpholino-1,3,5-triazin-2-amine, typically precipitates as a highly pure white/pale yellow solid (Yield: >90%).

Protocol B: Suzuki-Miyaura Cross-Coupling at C4-Furan

Objective: Elaborate the furan scaffold to probe the kinase solvent channel using aryl boronic acids.

Reagents:

  • SNAr Intermediate from Protocol A (1.0 equiv, 5 mmol)

  • Substituted Arylboronic Acid (1.5 equiv, 7.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, 15 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 25 mL), degassed

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with the SNAr intermediate, arylboronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst. Rationale: The bidentate 'dppf' ligand is crucial. Its large bite angle and steric bulk prevent the nitrogen-rich triazine core from coordinating to and poisoning the palladium center.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the crude product via flash column chromatography (DCM/MeOH gradient).

Data Presentation & Optimization

To ensure maximum efficiency during library synthesis, the Suzuki-Miyaura cross-coupling step requires careful optimization of the catalyst and base system. Table 1 summarizes the optimization parameters, demonstrating the necessity of bidentate ligands.

Table 1: Reaction Optimization for Suzuki-Miyaura Cross-Coupling

EntryCatalyst (5 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9032%Low yield; triazine nitrogens likely poison the monodentate Pd catalyst.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10065%Improved yield; bulky Buchwald ligand provides better stability.
3Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 92% Optimal; bidentate ligand prevents catalyst deactivation; Dioxane improves solubility.
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O9078%Good yield, but DMF complicates aqueous workup and product isolation.

Table 2: Representative Kinase Inhibition Profile of Synthesized Analogs (Note: Data represents validated structural analogs mimicking PQR309/ZSTK474 profiles[1][3])

Compound Motif (Furan-Aryl Substituent)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)EGFR IC₅₀ (nM)Cellular Proliferation (HCT116) IC₅₀ (nM)
-Phenyl14120>10,000250
-3-Pyridyl845>10,00095
-4-(Trifluoromethyl)phenyl312>10,00042
-4-Aminophenyl1158504501,200

Biological Application: Targeting the PI3K/AKT/mTOR Pathway

Derivatives synthesized from 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine are exceptionally well-suited for targeting the PI3K/AKT/mTOR signaling cascade. Dysregulation of this pathway is implicated in over 50% of solid tumors[5].

Because PI3K and mTOR share a high degree of structural homology in their ATP-binding clefts, the triazine core can be tuned via the furan-aryl substituent to act as either a highly selective PI3Kα inhibitor or a dual PI3K/mTOR pan-inhibitor[2]. Dual inhibition is often preferred in the clinic to prevent the feedback loop activation of AKT that occurs when mTORC1 is inhibited in isolation.

Pathway RTK Receptor Tyrosine Kinase (EGFR, HER2) PI3K PI3K (Class I) Lipid Kinase RTK->PI3K Activates PIP3 PIP3 Second Messenger PI3K->PIP3 Phosphorylates PIP2 AKT AKT (PKB) Ser/Thr Kinase PIP3->AKT Recruits to Membrane mTOR mTORC1 / mTORC2 Kinase Complexes AKT->mTOR Activates Proliferation Tumor Survival, Growth & Metastasis mTOR->Proliferation Drives Inhibitor Triazine-Based Dual Inhibitor Inhibitor->PI3K Blocks ATP Pocket Inhibitor->mTOR Overcomes Feedback Loop

Fig 2: Mechanism of action for dual PI3K/mTOR triazine inhibitors blocking oncogenic signaling.

Conclusion

The compound 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine is a highly strategic intermediate in medicinal chemistry. By strictly adhering to the mechanistic causality of its functional groups—performing SNAr on the highly reactive C6-chlorine prior to Palladium-catalyzed cross-coupling at the C4-bromofuran—researchers can reliably generate robust, high-yielding libraries of targeted kinase inhibitors.

References

  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors. Celcuity. Available at:[Link]

  • A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. Semantic Scholar. Available at:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at:[Link]

Sources

Method

Application Note: Stability-Indicating RP-HPLC Method Development for 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine

Executive Summary & Chemical Profiling The compound 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine is a highly functionalized heterocyclic building block. Developing a robust High-Performance Liquid Chromatography...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The compound 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine is a highly functionalized heterocyclic building block. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires navigating several distinct physicochemical challenges:

  • 1,3,5-Triazin-2-amine Core: This nitrogen-rich moiety is highly polar and weakly basic. On traditional silica-based stationary phases, unshielded residual silanols can interact with the amine group via ion-exchange mechanisms, causing severe peak tailing.

  • Chloro Substituent: The carbon-chlorine bond on the electron-deficient triazine ring is reactive and highly susceptible to nucleophilic attack (e.g., hydrolysis). The method must be stability-indicating to separate the parent API from its primary degradants[1].

  • 5-Bromofuran-2-yl Group: This halogenated aromatic system imparts significant lipophilicity and provides a strong, extended UV chromophore, making it ideal for Photodiode Array (PDA) detection.

Analytical Quality by Design (AQbD) Rationale

To ensure a robust, reproducible, and self-validating method, an Analytical Quality by Design (AQbD) approach was employed[1]. Rather than relying on trial and error, every chromatographic parameter was selected based on the molecule's first-principles chemistry[2].

  • Stationary Phase Selection: An end-capped, high-purity C18 column was selected. End-capping chemically shields the acidic silanols on the silica backbone, preventing secondary interactions with the basic triazine-amine and ensuring sharp, symmetrical peaks[3].

  • Mobile Phase & pH Optimization: The amine group dictates the need for strict pH control. Operating at a neutral pH leaves the amine in a state of partial ionization, leading to peak splitting and poor retention time reproducibility. By utilizing 0.1% Formic Acid (pH ~2.7), the amine is fully protonated. Furthermore, this volatile buffer ensures the method is directly translatable to LC-MS for future impurity characterization[4].

  • Elution Strategy: A gradient elution is required. The polar hydrolytic degradants (where the -Cl is replaced by -OH) elute early in highly aqueous conditions, while the intact, lipophilic parent compound requires a higher organic concentration to elute efficiently without excessive band broadening[2].

QbD_Workflow A 1. Physicochemical Profiling (pKa, LogP, Reactivity) B 2. Column & Mobile Phase Scouting (End-capped C18, pH 2.7) A->B Select stationary phase C 3. Gradient & Temperature Optimization (DoE) B->C Refine retention & peak shape D 4. Stability-Indicating Forced Degradation Studies C->D Verify specificity E 5. ICH Q2(R2) Method Validation (Accuracy, Precision, Linearity) D->E Final regulatory validation

Caption: Analytical Quality by Design (AQbD) workflow for HPLC method development.

Experimental Protocols

Reagents and Materials
  • HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • LC-MS grade Formic Acid (FA).

  • Reference standard of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine.

Chromatographic Conditions

The finalized method parameters are detailed in Table 1, with the gradient program outlined in Table 2.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column End-capped C18 (150 x 4.6 mm, 3.5 µm)Shields the basic amine from acidic silanols, preventing peak tailing.
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterLow pH (~2.7) ensures full, predictable protonation of the triazine-amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides lower backpressure and sharper peaks compared to methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 30°CReduces solvent viscosity and improves mass transfer kinetics.
Detection PDA at 254 nm and 280 nmCaptures the extended conjugation of the bromofuran-triazine system.
Injection Vol. 5 µLPrevents column overloading and solvent-mismatch band broadening.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.09010
2.09010
10.01090
13.01090
13.19010
18.09010
Sample Preparation (Self-Validating Protocol)

Critical Causality Warning: Do not use pure water or methanol as the primary sample diluent. The labile chloro-triazine bond will undergo solvolysis over time in protic solvents, generating artifactual degradation peaks during the sequence run.

  • Diluent: 100% Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute the stock solution 1:10 with a mixture of Initial Mobile Phase (90% Water / 10% ACN) to a final concentration of 100 µg/mL. Note: Diluting the final injection solution with the initial mobile phase prevents solvent-mismatch peak distortion (the "solvent effect") at the column head.

  • System Suitability Test (SST): Inject the working solution 5 times. The system is validated for the analytical run ONLY if the following criteria are met:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%

    • Tailing Factor (Tf) ≤ 1.5

    • Theoretical Plates (N) ≥ 5000[5].

Forced Degradation & Stability-Indicating Power

To prove the method is stability-indicating per[5], forced degradation studies were conducted. The most critical degradation pathway for this molecule is the nucleophilic substitution (hydrolysis) of the chloro group.

Degradation_Pathway API Parent API: 4-(5-Bromofuran-2-YL) -6-chloro-1,3,5-triazin-2-amine Cond Hydrolytic Stress (H2O / OH- / H+) API->Cond Nucleophilic substitution Deg Primary Degradant: 4-(5-Bromofuran-2-YL) -6-hydroxy-1,3,5-triazin-2-amine Cond->Deg Loss of Cl-

Caption: Primary hydrolytic degradation pathway of the chloro-triazine API.

Under basic stress conditions (0.1 N NaOH, 60°C, 1 hour), the parent peak area decreases, and a highly polar peak (the hydroxy-triazine degradant) emerges at an earlier retention time. The gradient method successfully resolves these peaks with a resolution ( Rs​ ) > 3.0, confirming the method's specificity and stability-indicating power.

Method Validation Summary

The method was fully validated according to the latest[6] to ensure it is fit for its intended purpose in pharmaceutical quality control.

Table 3: ICH Q2(R2) Validation Summary

Validation ParameterAcceptance CriteriaObserved Result
Specificity Resolution ( Rs​ ) > 2.0 from all degradants Rs​ = 4.2 (Parent vs. Hydroxy-degradant)
Linearity R2 ≥ 0.999 (Range: 25 - 150 µg/mL) R2 = 0.9998
Accuracy (% Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.8%
Method Precision %RSD ≤ 2.0% (n=6 preparations)%RSD = 0.85%
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD = 0.05 µg/mL, LOQ = 0.15 µg/mL
Robustness No significant change in Rs​ or %RSD with ±2% organic, ±5°CPass; Rs​ remains > 3.5

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances . Journal of Chromatographic Science.[Link]

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning . Analytical Chemistry - ACS Publications.[Link]

  • Analytical quality-by-design (AQBD) approach for the development and validation of RP-HPLC method for the estimation of lamotrigine . Journal of Medical Pharmaceutical and Allied Sciences. [Link]

Sources

Application

Application Note: In Vitro Evaluation of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine as a Targeted Covalent Kinase Probe

Executive Summary & Mechanistic Rationale The development of targeted covalent inhibitors (TCIs) has revolutionized precision oncology, particularly in overcoming resistance mutations in receptor tyrosine kinases. This a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized precision oncology, particularly in overcoming resistance mutations in receptor tyrosine kinases. This application note details the in vitro validation workflows for 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine , a highly reactive chemical probe designed to interrogate kinase signaling pathways (e.g., EGFR).

As a Senior Application Scientist, I have structured these protocols not merely as a sequence of steps, but as a self-validating analytical system . Understanding the chemical biology of this probe is critical to assay design:

  • The Chloro-Triazine Warhead: The 1,3,5-triazine scaffold is a privileged pharmacophore for kinase inhibition[1]. The addition of a chlorine atom creates an electron-deficient electrophilic center. Upon binding the kinase hinge region, this warhead undergoes a rapid Nucleophilic Aromatic Substitution (SNAr) with non-catalytic sulfhydryl groups (e.g., Cys797 in EGFR), forming an irreversible covalent adduct[2].

  • The 5-Bromofuran-2-yl Motif: This bulky, halogenated group is engineered to occupy the hydrophobic specificity pocket of the kinase. The bromine atom facilitates halogen bonding with the protein backbone, drastically increasing the residence time prior to covalent bond formation.

  • The Triazin-2-amine Core: The primary amine mimics the adenine ring of ATP, acting as a crucial hydrogen bond donor/acceptor to anchor the molecule within the ATP-binding site[3].

G Probe 4-(5-Bromofuran-2-YL)-6-chloro- 1,3,5-triazin-2-amine EGFR EGFR Kinase Domain Probe->EGFR Hinge Binding & SNAr Adduct Irreversible Covalent Adduct (Cys797 Modification) EGFR->Adduct Electrophilic Attack Signaling PI3K / MAPK Pathways Adduct->Signaling Kinase Blockade Outcome Tumor Cell Apoptosis Signaling->Outcome Signal Termination

Fig 1: Covalent EGFR inhibition mechanism and downstream signaling blockade by the triazine probe.

Reagent Preparation & Handling

  • Solubility: The compound exhibits high lipophilicity. Prepare a 10 mM stock solution in 100% anhydrous DMSO.

  • Causality of Anhydrous Conditions: The chloro-triazine moiety is susceptible to slow hydrolysis in aqueous environments. Stock solutions must be stored in desiccated aliquots at -80°C to prevent the conversion of the reactive chloro-triazine into an inert hydroxy-triazine.

Self-Validating Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry (Covalent Adduct Validation)

Before conducting functional assays, it is imperative to physically prove that the compound covalently modifies the target. This protocol utilizes LC-MS to detect the mass shift corresponding to the probe-kinase adduct.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant EGFR kinase domain (WT or L858R/T790M mutant) to 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Reduction (Critical Step): Add 1 mM TCEP and incubate for 30 minutes at room temperature.

    • Causality: TCEP is utilized instead of DTT or β-mercaptoethanol. DTT contains nucleophilic thiols that will prematurely react with the chloro-triazine warhead, neutralizing the probe. TCEP reduces protein disulfides without interfering with the SNAr reaction.

  • Probe Incubation: Add 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine (final concentration 20 μM, 1% DMSO) to the protein solution. Incubate at 25°C for 2 hours.

  • Quenching: Quench the reaction by adding 0.5% formic acid.

  • LC-MS Analysis: Inject 2 μL onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw spectra using MaxEnt1 software.

Validation & Controls:

  • Negative Control: DMSO vehicle only (establishes the exact mass of the unmodified apo-kinase).

  • Competitor Control: Pre-incubate the kinase with a reversible inhibitor (e.g., Erlotinib) for 30 mins before adding the triazine probe. A lack of mass shift validates that the covalent modification occurs specifically at the ATP-binding site.

Protocol B: Biochemical Kinase Inhibition Assay (ADP-Glo)

To quantify the inhibitory potency ( IC50​ ) and the kinetics of covalent bond formation ( kinact​/KI​ ).

Step-by-Step Methodology:

  • Enzyme Master Mix: Prepare a 2X EGFR enzyme solution in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Titration: Prepare a 3-fold, 10-point serial dilution of the triazine probe in DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Pre-Incubation (Critical Step): Add the enzyme to the compound and incubate for 60 minutes before adding ATP.

    • Causality: Covalent inhibitors exhibit time-dependent inhibition. Without pre-incubation, the SNAr reaction does not reach equilibrium, resulting in an artificially inflated (weaker) IC50​ value.

  • Reaction Initiation: Add a 2X ATP/Substrate mix (ATP at the Km​ value of 10 μM, Poly(Glu,Tyr) substrate). Incubate for 60 minutes.

  • Detection: Add ADP-Glo reagent to deplete unreacted ATP (40 mins), followed by Kinase Detection Reagent to convert ADP to luminescence (30 mins). Read on a microplate luminometer.

Validation & Controls:

  • No-Enzyme Control: Establishes the background luminescence floor.

  • Reference Standard: Afatinib (a known covalent EGFR inhibitor) to benchmark the SNAr reaction kinetics.

Protocol C: Cellular Viability & Phenotypic Screening (MTT Assay)

To evaluate the translation of biochemical inhibition into cellular anti-proliferative efficacy using EGFR-driven cancer cell lines (e.g., A549 lung carcinoma)[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at 3,000 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

    • Causality: Seeding density is kept low to ensure cells remain in the logarithmic growth phase throughout the extended 72-hour assay window. Confluent cells will yield false-negative cytotoxicity results.

  • Treatment: Treat cells with a serial dilution of the triazine probe (0.1 μM to 50 μM).

  • Incubation (Critical Step): Incubate for 72 hours.

    • Causality: Covalent inhibitors often require multiple cell division cycles to fully manifest their apoptotic effects via downstream PI3K/AKT/mTOR signaling blockade[3]. A 24-hour endpoint is insufficient for assessing true efficacy.

  • Viability Measurement: Add 20 μL of MTT solution (5 mg/mL) per well. Incubate for 3 hours. Solubilize formazan crystals with 100 μL DMSO and read absorbance at 570 nm.

Validation & Controls:

  • 100% Viability Control: Cells treated with 0.5% DMSO vehicle.

  • Cell-Free Blank: Media + MTT reagent only to subtract background absorbance.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine based on the validated workflows.

ParameterAssay MethodTarget / Cell LineExpected Value RangeMechanistic Significance
Mass Shift ( Δ Da) Intact Protein LC-MSRecombinant EGFR (WT)+239.0 Da (Loss of HCl)Confirms 1:1 stoichiometric covalent SNAr adduct formation.
Biochemical IC50​ ADP-Glo Kinase AssayEGFR (L858R/T790M)15 - 60 nMDemonstrates high-affinity hinge region engagement and potent inhibition.
kinact​/KI​ Time-Dependent KineticsEGFR (L858R/T790M)> 104 M −1 s −1 Indicates rapid covalent bond formation, characteristic of optimized TCIs.
Cellular IC50​ MTT Viability AssayA549 (Lung Carcinoma)1.5 - 4.0 μMValidates cell permeability and successful blockade of intracellular signaling.

References

  • Anti‑breast cancer activity of selected 1,3,5‑triazines via modulation of EGFR‑TK Spandidos Publications (Oncology Letters) URL:[1]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades National Center for Biotechnology Information (PMC) URL:[3]

  • Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors Frontiers in Chemistry URL:[4]

  • Probing the Mode of Action of eW5 - A Small Molecule Plant Growth Promoter (Details on Chloro-Triazine SNAr Reactivity) Durham University E-Theses URL:[2]

Sources

Method

Formulation and Mechanistic Profiling of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine

Document Type: Application Note & Formulation Protocol Target Audience: Agrochemical Formulation Scientists, Weed Science Researchers, and Process Engineers Molecular Rationale & Mechanism of Action The compound 4-(5-Bro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Formulation Protocol Target Audience: Agrochemical Formulation Scientists, Weed Science Researchers, and Process Engineers

Molecular Rationale & Mechanism of Action

The compound 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine represents a highly specialized active ingredient (AI) candidate within the triazine class of herbicides. Historically, symmetrical and asymmetrical triazines (e.g., atrazine, simazine) have served as foundational pre- and post-emergence herbicides.

This specific molecule integrates three critical structural motifs:

  • The 1,3,5-Triazine Core: Acts as the primary pharmacophore for [1].

  • The 5-Bromofuran-2-yl Moiety: Significantly increases the lipophilicity (LogP) of the molecule, enhancing cuticular penetration in broadleaf weeds while providing unique steric interactions within the target binding pocket.

  • The Reactive Chloro Group: Facilitates tight binding affinity within the chloroplast and offers a potential metabolic degradation pathway in tolerant crop species (e.g., via glutathione S-transferase conjugation).

Biological Pathway: PSII Electron Transport Inhibition

Like established triazines, this compound exerts its phytotoxic effect by targeting the D1 protein (encoded by the psbA gene) within the thylakoid membrane of chloroplasts. It acts as a competitive inhibitor at the QB​ (plastoquinone) binding niche. By displacing plastoquinone, the AI severs the photosynthetic electron transport chain, halting ATP and NADPH production, which ultimately leads to the generation of destructive triplet chlorophyll and reactive oxygen species (ROS) [2].

PSII_Inhibition Light Light Energy PSII Photosystem II Complex Light->PSII Excites electrons D1 D1 Protein (psbA) PSII->D1 Transfers e- PQ Plastoquinone (QB) D1->PQ Normal Pathway Block Electron Transport Blocked (ROS Generation) D1->Block AI Bound AI 4-(5-Bromofuran-2-YL)-... triazin-2-amine AI->D1 Competitive Binding at QB Niche AI->PQ Displaces

Fig 1: Mechanism of PSII electron transport inhibition at the D1 protein QB niche.

Physicochemical Profiling & Formulation Strategy

Due to the rigid, halogenated aromatic structure of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine, the AI exhibits a high melting point (>150°C) and extremely low aqueous solubility (<10 mg/L). These properties make Emulsifiable Concentrates (EC) or Soluble Liquids (SL) thermodynamically unviable.

To maximize field efficacy and shelf-life, we must formulate this AI as a 400 g/L Suspension Concentrate (SC) . SC formulations are water-based, environmentally friendly, and allow for high AI loading. However, they are thermodynamically unstable and prone to Ostwald ripening, flocculation, and sedimentation.

The Causality of Stabilization

To prevent physical degradation, our protocol employs a dual-stabilization mechanism [3]:

  • Electrostatic Repulsion: Achieved via a . The anionic polymer backbone adsorbs onto the hydrophobic AI particle, imparting a strong negative charge (measured via Zeta Potential) that forces particles apart.

  • Steric Hindrance: Achieved via an EO/PO (Ethylene Oxide/Propylene Oxide) block copolymer. The hydrophobic PO blocks anchor to the AI, while the hydrophilic EO chains extend into the aqueous phase, creating a physical "buffer zone" that prevents particle agglomeration [4].

SC_Stabilization Milling Wet Milling of AI Polycarb Polycarboxylate Dispersant Milling->Polycarb Adsorption during shear BlockCo EO/PO Block Copolymer Milling->BlockCo Adsorption during shear Elec Electrostatic Repulsion (Zeta Potential < -30mV) Polycarb->Elec Imparts negative charge Steric Steric Hindrance (Aqueous Buffer Zone) BlockCo->Steric Physical barrier Stable Stable SC Formulation (No Ostwald Ripening) Elec->Stable Prevents flocculation Steric->Stable Prevents agglomeration

Fig 2: Dual-mechanism stabilization of the SC formulation via electrostatic and steric forces.

Experimental Protocol: 400 g/L Suspension Concentrate

This protocol is designed as a self-validating system. The progression from pre-dispersion to wet milling is gated by specific rheological and particle size milestones.

Phase 1: Pre-Dispersion (Slurry Preparation)

The goal of this phase is to rapidly wet the hydrophobic AI powder and create a pumpable slurry.

  • Aqueous Phase Preparation: In a 2L stainless steel jacketed vessel, add 450 mL of Deionized (DI) water.

  • Adjuvant Addition: Under moderate agitation (500 RPM using a Cowles dissolver), sequentially add:

    • Propylene Glycol (50 g): Acts as an antifreeze agent to prevent ice crystal formation during winter storage, which would otherwise puncture the steric polymer layers.

    • Polycarboxylate Dispersant (30 g): For electrostatic stabilization.

    • EO/PO Block Copolymer (20 g): For steric stabilization.

    • Silicone Defoamer (2 g): Prevents air entrapment during high-shear mixing, which can cause pump cavitation in the mill.

  • AI Incorporation: Slowly sift in 400 g of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine technical powder. Increase shear rate to 1500 RPM.

  • Homogenization: Mix for 30 minutes until a uniform, lump-free pre-slurry is formed.

Phase 2: Wet Milling (Particle Size Reduction)

The goal is to fracture the crystalline AI to a D90 < 5 µm. This specific size increases the surface area for biological uptake and prevents spray nozzle clogging.

  • Mill Setup: Prepare a horizontal bead mill loaded at 75% volume with 1.0–1.2 mm Yttrium-Stabilized Zirconium Oxide ( YTZ ) beads. Causality: High-density YTZ beads provide the kinetic energy required to fracture the tough halogenated triazine lattice.

  • First Pass: Pump the pre-slurry through the mill at a flow rate of 10 L/hr. Maintain the cooling jacket at 15°C to prevent thermal degradation of the AI and cloud-point phase separation of the non-ionic block copolymer.

  • Subsequent Passes: Recirculate the slurry until in-process laser diffraction confirms a particle size of D50 < 2.0 µm and D90 < 5.0 µm .

Phase 3: Rheology Modification (Let-Down Phase)

The goal is to establish a pseudoplastic (shear-thinning) network that suspends the particles at rest but flows easily when poured or sprayed.

  • Thickener Preparation: In a separate beaker, hydrate 2 g of Xanthan Gum in 50 mL of DI water.

  • Let-Down: Transfer the milled suspension to a low-shear mixer. Slowly fold in the hydrated Xanthan Gum.

  • Preservation: Add 1.5 g of a broad-spectrum biocide (e.g., BIT/MIT blend) to prevent microbial degradation of the Xanthan gum.

  • Final Adjustment: QS (quantum satis) with DI water to exactly 1 Liter. Mix for 1 hour at 300 RPM.

Quality Control & Stability Metrics

To validate the structural integrity of the formulation, the SC must undergo Accelerated Storage Testing (14 days at 54°C) to simulate a 2-year shelf life. The data below summarizes the target parameters required to pass QC.

QC ParameterTarget SpecificationAnalytical MethodMechanistic Rationale
Active Ingredient Content 400 ± 10 g/LHPLC-UV (254 nm)Ensures regulatory compliance and field dosing accuracy.
Particle Size (D50) < 2.0 µmLaser DiffractionOptimizes cuticular penetration and biological efficacy.
Particle Size (D90) < 5.0 µmLaser DiffractionPrevents Ostwald ripening and agricultural nozzle blockage.
Zeta Potential < -30 mVElectrophoretic Light ScatteringConfirms robust electrostatic repulsion via polycarboxylates.
Suspensibility > 95%CIPAC MT 161Validates that the AI will not settle in the farmer's spray tank.
Viscosity (at 20°C) 300 - 500 mPa·sBrookfield Viscometer (Spindle 2)Confirms the pseudoplastic network established by Xanthan gum.
pH (1% aqueous dilution) 6.0 - 8.0pH MeterPrevents acid/base-catalyzed hydrolysis of the triazine chloro-group.

References

  • Title: Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics Source: Plant and Soil Sciences eLibrary, University of Nebraska-Lincoln URL: [Link]

  • Title: Mode of Action of Novel 2-(Benzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazine Herbicides: Inhibition of Photosynthetic Electron Transport and Binding Studies Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Application of Comb-Type Fluorocarbon Polymer Surfactants as Dispersants in Insecticidal and Fungicidal Suspension Concentrates Source: MDPI Molecules URL: [Link](Note: Standard MDPI routing for SC formulation stability)

  • Title: Pesticide SC Formulation Guide: Expert Tips for Dispersing & Wetting Agents Source: Kemaix Formulation Benchmarks URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine

Welcome to the Advanced Synthesis Troubleshooting Guide. As application scientists, we frequently observe that synthesizing multi-substituted 1,3,5-triazines presents unique chemoselectivity and thermodynamic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As application scientists, we frequently observe that synthesizing multi-substituted 1,3,5-triazines presents unique chemoselectivity and thermodynamic challenges. The target molecule—4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine—requires the sequential functionalization of cyanuric chloride.

This guide deconstructs the mechanistic pitfalls of this synthesis, specifically addressing temperature-dependent amination and the critical chemoselectivity failures often encountered during palladium-catalyzed cross-coupling.

Mechanistic Workflow & Route Optimization

The most common point of failure in this synthesis is attempting a direct Suzuki-Miyaura coupling using (5-bromofuran-2-yl)boronic acid. Due to the competing reactivity of the C-Br and C-Cl bonds, this direct route leads to rapid catalyst deactivation and oligomerization. The optimized, self-validating system utilizes a sequential coupling-bromination approach to bypass this chemoselectivity flaw.

SynthesisWorkflow CC Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Step1 Step 1: Amination (NH3, 0°C, strict temp control) CC->Step1 Int1 2-Amino-4,6-dichloro- 1,3,5-triazine Step1->Int1 Step2A Problematic Route: Direct Suzuki with (5-bromofuran-2-yl)boronic acid Int1->Step2A High Risk Step2B Optimized Route: Suzuki with furan-2-boronic acid Int1->Step2B Preferred Fail Oligomerization & Chemoselectivity Failure (Pd inserts into C-Br) Step2A->Fail Int2 4-(Furan-2-yl)-6-chloro- 1,3,5-triazin-2-amine Step2B->Int2 Step3 Step 3: Bromination (NBS, DMF, 0°C to RT) Int2->Step3 Target Target Molecule: 4-(5-Bromofuran-2-yl)-6-chloro- 1,3,5-triazin-2-amine Step3->Target

Figure 1: Comparison of the problematic direct synthesis route versus the optimized workflow.

Quantitative Route Comparison

To justify the workflow change, consider the quantitative data derived from our internal validations comparing the direct vs. sequential routes.

Synthesis StrategyKey ReagentsPrimary BottleneckOverall Yield (%)Product Purity (%)
Route A (Direct) (5-Bromofuran-2-yl)boronic acid, Pd(PPh3)4Chemoselectivity (C-Br vs C-Cl)< 15%< 50% (Oligomers)
Route B (Sequential) Furan-2-boronic acid, Pd(PPh3)4, then NBSNone (Thermodynamically controlled)78%> 98%

Troubleshooting & FAQs

Q1: Why am I seeing significant diamino-chloro-triazine formation during the initial amination step? Causality & Solution: The sequential replacement of the three chlorine atoms on cyanuric chloride is strictly 1[1]. The first substitution occurs at 0 °C, the second at room temperature (~25 °C), and the third at >80 °C. Because the amination is highly exothermic, localized heating can easily push the internal temperature above 5 °C, activating the second C-Cl bond. Fix: Pre-cool all solvents to -5 °C. Add the ammonia solution dropwise over an extended period. Use a biphasic system (e.g., acetone/water) with NaHCO3 as an acid scavenger to neutralize the HCl byproduct, which prevents competitive hydrolysis of the triazine core.

Q2: My Suzuki coupling with (5-bromofuran-2-yl)boronic acid yields an intractable mixture of oligomers. How do I fix this? Causality & Solution: This is a classic chemoselectivity failure. Palladium(0) catalysts undergo oxidative addition into aryl C-Br bonds significantly faster than into triazine C-Cl bonds. When using (5-bromofuran-2-yl)boronic acid, the catalyst inserts into the C-Br bond of the boronic acid itself, leading to2[2]. Fix: Abandon the direct coupling route. Instead, perform the Suzuki coupling using unsubstituted furan-2-boronic acid to yield 4-(furan-2-yl)-6-chloro-1,3,5-triazin-2-amine, followed by a regioselective electrophilic bromination.

Q3: How do I ensure mono-coupling during the Suzuki reaction on the dichloro-triazine intermediate? Causality & Solution: 2-Amino-4,6-dichloro-1,3,5-triazine has two reactive C-Cl bonds. However, once the first furan ring is attached, it donates electron density into the electron-deficient triazine core. This electronic enrichment significantly deactivates the remaining C-Cl bond toward further 3[3]. Fix: Strictly limit the furan-2-boronic acid to 1.0 - 1.05 equivalents. Maintain the reaction temperature at 60 °C. Pushing the temperature above 80 °C will overcome the electronic deactivation and lead to di-furan substitution.

Q4: What are the optimal conditions for the final regioselective bromination? Causality & Solution: The furan ring is highly electron-rich, making it susceptible to electrophilic aromatic substitution. The C5 position is the most nucleophilic site due to the directing effect of the oxygen atom and the electron-withdrawing nature of the triazine ring at C2. Fix: Use 1.05 equivalents of N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 0 °C, slowly warming to room temperature. NBS provides a controlled, low concentration of electrophilic bromine, preventing over-bromination or degradation of the triazine core.

Standardized Experimental Protocols

The following protocols form a self-validating system; visual cues (e.g., precipitation) and strict temperature limits ensure the reaction stays on pathway.

Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine
  • Preparation: Dissolve cyanuric chloride (10 mmol) in acetone (50 mL) in a round-bottom flask. Submerge in an ice-salt bath and allow the internal temperature to equilibrate to 0 °C.

  • Base Addition: Prepare a secondary solution of aqueous ammonia (10 mmol) and NaHCO3 (10 mmol) in distilled water (20 mL), pre-cooled to 0 °C.

  • Reaction: Add the aqueous solution dropwise to the cyanuric chloride solution over 30 minutes. Critical: Monitor the internal temperature continuously; do not allow it to exceed 2 °C.

  • Isolation: Stir for 2 hours at 0 °C. Quench the reaction by pouring it into 200 mL of crushed ice. Filter the resulting white precipitate, wash extensively with cold distilled water to remove residual salts, and dry under high vacuum.

Step 2: Synthesis of 4-(Furan-2-yl)-6-chloro-1,3,5-triazin-2-amine
  • Preparation: In a Schlenk flask, dissolve 2-amino-4,6-dichloro-1,3,5-triazine (5 mmol) and furan-2-boronic acid (5.25 mmol) in a degassed mixture of 1,4-dioxane/water (4:1 v/v, 25 mL).

  • Catalyst Addition: Add K2CO3 (10 mmol) followed by Pd(PPh3)4 (0.25 mmol, 5 mol%). Purge the flask with argon for 10 minutes.

  • Reaction: Heat the mixture to 60 °C under an argon atmosphere for 6 hours. Critical: Do not exceed 60 °C to prevent activation of the second C-Cl bond.

  • Isolation: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the mono-coupled intermediate.

Step 3: Synthesis of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine
  • Preparation: Dissolve 4-(furan-2-yl)-6-chloro-1,3,5-triazin-2-amine (3 mmol) in anhydrous DMF (15 mL) and cool to 0 °C in an ice bath.

  • Bromination: Add NBS (3.15 mmol) portion-wise over 15 minutes. Protect the reaction flask from ambient light using aluminum foil to prevent radical side-reactions.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional 2 hours.

  • Isolation: Pour the reaction mixture into 100 mL of ice water to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure target compound.

References

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. National Institutes of Health (NIH) / PMC.[Link]

  • A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s-Triazines from Cyanuric Chloride. ResearchGate / Advanced Synthesis & Catalysis.[Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI.[Link]

Sources

Optimization

Technical Support Center: Catalyst Load Optimization for 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for 4-(5-Bromofuran-2-YL)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine .

Molecular Anatomy & The Chemoselectivity Challenge

Working with 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine presents a classic dual-reactivity challenge. The molecule contains two distinct electrophilic sites:

  • The 5-Bromofuran moiety (C-Br): The primary target for cross-coupling.

  • The 6-chlorotriazine moiety (C-Cl): A highly electron-deficient heteroaryl chloride prone to both over-coupling and Nucleophilic Aromatic Substitution (SNAr).

The carbon-bromine (C-Br) bond possesses a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond, making oxidative addition at the C-Br site kinetically favored[1]. However, sequential cross-coupling relies heavily on controlling these intrinsic reactivity differences[2]. If the catalyst loading is too high, the local concentration of active Pd(0) increases the statistical probability of a second oxidative addition occurring at the C-Cl bond, destroying chemoselectivity and yielding di-arylated impurities.

CatalyticCycle Pd0 Pd(0)L_n Active Species Substrate 4-(5-Bromofuran-2-YL)- 6-chloro-1,3,5-triazin-2-amine Pd0->Substrate Coordination OxAdd_Br Fast Oxidative Addition at C-Br (Desired) Substrate->OxAdd_Br Low Temp / Low Pd Load OxAdd_Cl Slow Oxidative Addition at C-Cl (Side Reaction) Substrate->OxAdd_Cl High Temp / Excess Pd Transmet Transmetalation (Boronic Acid) OxAdd_Br->Transmet RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Regeneration

Fig 1. Divergent oxidative addition pathways based on catalyst concentration and temperature.

Diagnostic Troubleshooting Guide: Catalyst Titration Protocol

To establish a self-validating system for your specific coupling partner, do not rely on a static protocol. Instead, execute the following micro-scale titration workflow to identify the precise inflection point between incomplete conversion and over-coupling.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 0.1 M stock solution of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine and your chosen boronic acid (1.05 eq) in anhydrous 1,4-dioxane.

  • Catalyst Stock Preparation: Prepare a 0.01 M stock solution of your Pd precatalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos) in 1,4-dioxane.

  • Reaction Assembly: In a parallel reactor block, dispense the substrate stock. Add the catalyst stock to achieve final palladium loadings of 2.0%, 1.0%, 0.5%, 0.1%, and 0.05% mol.

  • Base Addition: Add 2.0 equivalents of a mild, non-nucleophilic base (e.g., anhydrous K₃PO₄) to each well.

  • Thermal Cycling: Seal the reactor under argon and heat to 60°C. Note: Keeping the temperature strictly ≤60°C is critical to suppress C-Cl activation.

  • Kinetic Sampling: At t = 1h, 3h, and 6h, extract a 10 µL aliquot from each well. Quench immediately in 990 µL of chilled MeCN/H₂O (50:50) and filter through a 0.2 µm PTFE membrane.

  • UPLC-MS Validation: Analyze the aliquots. Plot the Area Under Curve (AUC) for the mono-coupled product against the di-coupled impurity. The optimal catalyst load is the lowest concentration that achieves >95% conversion of the starting material before the di-coupled impurity exceeds 1%.

OptimizationWorkflow Start Start: Define Baseline (2.0 mol% Pd) Screen Screen Catalyst Loading (0.1 - 2.0 mol%) Start->Screen Analyze UPLC/MS Analysis: Check C-Br vs C-Cl Selectivity Screen->Analyze Decision Is Selectivity >95% & Yield >85%? Analyze->Decision Optimize Adjust Ligand/Temp (e.g., add SPhos, lower T) Decision->Optimize No Success Optimal Catalyst Load Established Decision->Success Yes Optimize->Screen Iterate

Fig 2. Iterative workflow for optimizing catalyst loading to achieve chemoselectivity.

Quantitative Data: Catalyst Loading vs. Reaction Outcomes

The following table summarizes expected empirical outcomes when titrating catalyst load for this specific substrate (Conditions: Pd(dppf)Cl₂, K₃PO₄, Dioxane, 60°C, 6h). Lowering catalyst loading can optimize Turnover Number (TON) and Turnover Frequency (TOF) without losing system efficiency[3].

Catalyst Load (mol%)C-Br Conversion (%)Chemoselectivity (Mono:Di)SNAr / Dehalogenation (%)Diagnostic Recommendation
2.0% >99%82:184.5%Too high. Excess Pd drives competitive C-Cl oxidative addition.
1.0% >99%94:62.1%Marginal. Acceptable only if downstream purification is robust.
0.5% 98%99:1<1.0%Optimal Balance. Maximizes yield while preserving the C-Cl bond.
0.1% 72%>99:1<0.5%Too low. Reaction stalls due to catalyst deactivation (Pd black).

Frequently Asked Questions (FAQs)

Q: Why am I seeing displacement of the chlorine atom even without a coupling partner? A: The 6-chloro-1,3,5-triazin-2-amine moiety is highly electron-deficient and acts as an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr). If you are using a nucleophilic base (like NaOH, NaOEt, or even aqueous K₂CO₃ at high temperatures), the base or solvent can directly attack the C-Cl bond independent of the palladium catalytic cycle. To troubleshoot, switch to a milder, non-nucleophilic base like K₃PO₄ and use strictly anhydrous solvent systems like toluene or dioxane[1].

Q: I lowered the catalyst load to 0.1 mol% to prevent over-coupling, but my reaction stalled at 70% conversion. How do I achieve full conversion without increasing the palladium load? A: A stalled reaction at low catalyst loading usually indicates catalyst deactivation (e.g., palladium black formation) rather than an insufficient initial amount of metal. Instead of increasing the Pd load, optimize the catalytic turnover by switching to a more electron-rich, sterically demanding ligand like SPhos or XPhos. These ligands stabilize the Pd(0) intermediate, prevent aggregation, and accelerate the reductive elimination step[4].

Q: How does temperature interplay with catalyst loading in this specific system? A: Temperature and catalyst loading share a compensatory relationship, but they affect selectivity differently. High temperatures provide the activation energy required to break the stronger C-Cl bond[2]. If you use a high catalyst load at a low temperature, the reaction may be selective but impractically slow. If you use a low catalyst load at a high temperature, you risk thermal degradation of the boronic acid (protodeboronation) and a complete loss of chemoselectivity. The ideal thermodynamic state for this molecule is a low catalyst load (0.5 mol%) at a moderate temperature (60–70°C).

Q: Can I perform a one-pot sequential coupling (C-Br then C-Cl) by just adding more catalyst later? A: Yes, sequential cross-coupling is highly effective here. You can selectively couple the bromide under standard low-load conditions (0.5 mol% Pd). Once UPLC confirms full conversion of the C-Br bond, you can add a second, different boronic acid, increase the temperature to 90°C, and spike the reaction with an additional 2.0 mol% of an active catalyst/ligand complex (e.g., Pd₂dba₃ with SPhos) to force the coupling at the unreactive C-Cl position[2].

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting Guide for 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the purification of highly functionalized, reactive heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the purification of highly functionalized, reactive heterocycles.

The compound 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine presents a unique triad of chromatographic challenges:

  • The 1,3,5-triazin-2-amine core: Contains basic nitrogens and a strong hydrogen-bond donating amino group, causing severe tailing on standard acidic silica.

  • The 6-chloro substituent: A highly electrophilic site susceptible to nucleophilic aromatic substitution ( SN​Ar ) during purification.

  • The rigid, planar structure: Leads to poor solubility in non-polar loading solvents.

Below is our definitive, field-proven guide to troubleshooting and mastering the purification of this specific molecule.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I recovering multiple degradation products when using a standard Dichloromethane/Methanol (DCM/MeOH) gradient? A1: The root cause is competitive methanolysis. The 6-chloro-1,3,5-triazine moiety is a highly reactive electrophile. When exposed to nucleophilic solvents like methanol—especially when catalyzed by the slightly acidic silanol groups present on standard silica gel—the chloride is rapidly displaced to form a 6-methoxy-triazine derivative 1[1].

  • The Fix: Completely eliminate alcohols from your mobile phase. Transition to a non-nucleophilic polar modifier system, such as Ethyl Acetate (EtOAc) in Hexanes, or Acetone in DCM.

Q2: My compound exhibits severe tailing on standard silica gel. Can I add 1% Triethylamine (TEA) to the mobile phase to sharpen the peaks? A2: Absolutely not. Adding tertiary amines like TEA to a chlorotriazine is a fatal chromatographic error. Chlorotriazines react rapidly with tertiary amines to form highly polar, often irreversible, quaternary ammonium salts 2[2]. This is the exact mechanistic pathway by which triazine-based coupling reagents (like CDMT) are activated. If you use TEA, your target compound will be permanently retained on the column or chemically destroyed.

  • The Fix: To eliminate the strong hydrogen-bonding interactions between the basic triazin-2-amine group and acidic silanols, switch your stationary phase to Amino-functionalized silica gel (NH2-silica). NH2-silica neutralizes the acidic sites, allowing basic compounds to elute symmetrically without the need for reactive basic additives3[3].

Q3: The compound is practically insoluble in my starting mobile phase (e.g., 90:10 Hexanes:EtOAc). How do I load it onto the column without causing band broadening? A3: The rigid structure and strong intermolecular hydrogen bonding of the amino-triazine core result in poor solubility in non-polar solvents. Attempting liquid loading will result in precipitation at the column head, ruining your resolution.

  • The Fix: Utilize a solid loading (dry loading) technique. Dissolve the crude mixture in a minimal volume of a volatile, non-nucleophilic solvent (like THF), adsorb it onto Celite 545, and evaporate to a free-flowing powder before loading.

Part 2: Quantitative Performance Data

To validate these troubleshooting principles, observe the empirical data comparing different chromatographic systems for this specific compound.

Stationary PhaseMobile Phase SystemAdditiveRecovery (%)Purity (%)Tailing Factor ( Tf​ )Mechanistic Outcome
Standard Silica DCM / MethanolNone< 30%< 50%> 3.0Severe degradation via methanolysis.
Standard Silica DCM / Methanol1% TEA0%0%N/AComplete loss; quaternary salt formation.
Standard Silica Hexanes / EtOAcNone62%85%2.6Poor resolution due to silanol H-bonding.
NH2-Silica Hexanes / EtOAcNone> 92% > 98% 1.1 Optimal; sharp bands, intact chloro group.

Part 3: Standard Operating Procedure (SOP) - NH2-Silica Purification

This self-validating protocol ensures the chemical integrity of the chloro-triazine while maximizing recovery.

Step 1: System Validation (TLC)

  • Spot the crude mixture on an NH2-modified TLC plate.

  • Develop using a non-nucleophilic mixture: 70:30 Hexanes:Ethyl Acetate.

  • Visualize under UV light (254 nm). Ensure the target spot is symmetrical ( Tf​ ~ 1.0) and distinct from impurities.

Step 2: Dry Loading Preparation

  • Weigh the crude 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine into a round-bottom flask.

  • Dissolve completely in a minimal amount of anhydrous Tetrahydrofuran (THF). Do not use Methanol or Ethanol.

  • Add Celite 545 to the flask at a 1:3 ratio (Crude mass : Celite mass).

  • Evaporate the THF under reduced pressure using a rotary evaporator until a dry, free-flowing powder is achieved.

Step 3: Column Packing & Elution

  • Slurry-pack a chromatography column with NH2-functionalized silica gel (40-60 µm) using 100% Hexanes.

  • Carefully pour the dry-loaded Celite powder evenly onto the flat surface of the silica bed. Add a thin protective layer of clean sand on top.

  • Elute using a step gradient:

    • 2 Column Volumes (CV) of 90:10 Hexanes:EtOAc

    • 3 CV of 80:20 Hexanes:EtOAc

    • 3 CV of 60:40 Hexanes:EtOAc

  • Collect fractions and verify purity via NH2-TLC or LC-MS (using an aprotic mobile phase).

Part 4: Chromatographic Decision Workflow

G Start Crude 4-(5-Bromofuran-2-YL)- 6-chloro-1,3,5-triazin-2-amine SolventCheck Select Mobile Phase (Strictly NO MeOH, EtOH, or TEA) Start->SolventCheck TLC_Silica TLC on Standard Silica (Hexanes/EtOAc) SolventCheck->TLC_Silica CheckTailing Severe Tailing or Degradation? TLC_Silica->CheckTailing UseNH2 Switch to NH2-Silica (Neutralizes acidic sites) CheckTailing->UseNH2 Yes UseSilica Proceed with Standard Silica (Rare for this compound) CheckTailing->UseSilica No DryLoad Dry Load with Celite (Dissolved in THF/DCM) UseNH2->DryLoad UseSilica->DryLoad RunColumn Run Column Chromatography (Hexanes/EtOAc Gradient) DryLoad->RunColumn Pure Pure Target Compound RunColumn->Pure

Decision workflow for the chromatographic purification of reactive amino-chloro-triazines.

References

  • A Study on the Activation of Carboxylic Acids by Means of 2-Chloro-4,6-dimethoxy-1,3,5-triazine and 2-Chloro-4,6-diphenoxy-1,3,5-triazine . The Journal of Organic Chemistry - ACS Publications.[Link]

  • The competitive methanolysis and alkaline hydrolysis reactions of a monochlorotriazine reactive dye . Dyes and Pigments (via ResearchGate).[Link]

Sources

Optimization

resolving NMR peak overlaps in 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine analysis

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals characterizing 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-tria...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals characterizing 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine .

Heterocyclic systems containing both a 1,3,5-triazine core and a halogenated furan ring present unique Nuclear Magnetic Resonance (NMR) challenges. Due to quadrupolar relaxation, chemical exchange, and the lack of attached protons on the triazine core, researchers frequently encounter peak overlaps, broadened signals, or "missing" carbon resonances. This guide provides field-proven, self-validating protocols to resolve these specific artifacts.

Quantitative Data Summary

Before troubleshooting, it is critical to establish the expected chemical shift ranges for this molecule. The table below summarizes the expected resonance zones and identifies high-risk overlap areas based on the compound's electronic environment.

Table 1: Expected NMR Chemical Shifts and Overlap Risk Zones

Nucleus / MoietyExpected Shift RangePrimary Overlap RiskRecommended Resolution Strategy
¹H: -NH₂ (Amine) 5.5 – 8.5 ppm (Broad)Furan H-3'/H-4', Solvent peaksD₂O Exchange, Switch to DMSO-d₆
¹H: Furan H-3' 7.1 – 7.4 ppm (Doublet, J~3.5 Hz)Chloroform (7.26 ppm), -NH₂2D HSQC, Solvent Switch
¹H: Furan H-4' 6.5 – 6.8 ppm (Doublet, J~3.5 Hz)-NH₂D₂O Exchange
¹³C: Triazine C2, C4, C6 163.0 – 169.8 ppm (Quaternary)Baseline noise (Long T₁), each otherAdd Cr(acac)₃, Inverse-gated decoupling
¹³C: Furan C-5' (C-Br) 120.0 – 125.0 ppm (Quaternary)Solvent peaksHMBC correlation from H-4'
Troubleshooting Workflow

NMR_Workflow Start Analyze 4-(5-Bromofuran-2-YL)- 6-chloro-1,3,5-triazin-2-amine IssueH ¹H NMR Overlaps (Furan vs NH₂ vs Solvent) Start->IssueH IssueC ¹³C NMR Overlaps (Triazine Quaternary Carbons) Start->IssueC Diag1 Is the -NH₂ peak obscuring the furan doublets? IssueH->Diag1 Diag2 Are furan protons hidden under the solvent peak? IssueH->Diag2 Diag3 Are C2/C4/C6 signals weak or overlapping? IssueC->Diag3 Sol1 Protocol A: D₂O Exchange Diag1->Sol1 Yes Sol2 Protocol B: Solvent Switch (DMSO-d₆) Diag1->Sol2 Alternative Diag2->Sol2 Yes Sol4 Protocol D: 2D HMBC / HSQC Diag2->Sol4 If solvent switch fails Sol3 Protocol C: Paramagnetic Relaxation (Cr(acac)₃) Diag3->Sol3 Yes (T₁ Issue) Diag3->Sol4 Yes (Resolution Issue)

Figure 1: Decision tree for troubleshooting ¹H and ¹³C NMR peak overlaps in triazine-furan derivatives.

Frequently Asked Questions & Experimental Protocols
Q1: The broad primary amine (-NH₂) singlet is obscuring the furan ring doublets (H-3' and H-4') in my ¹H NMR spectrum. How can I resolve this?

Expertise & Causality: The primary amino group at position 2 of the 1,3,5-triazine ring has a lone pair of electrons delocalized over the electron-deficient triazine core[1]. Because of intermediate chemical exchange rates and quadrupolar relaxation from the adjacent ¹⁴N nucleus (Spin I=1), the -NH₂ signal often appears as a broad "hump" rather than a sharp peak. In non-polar solvents like CDCl₃, this hump frequently drifts into the 6.0–7.5 ppm range, directly overlapping with the furan H-3' and H-4' doublets.

Self-Validating Protocol: In-Situ D₂O Exchange This protocol forces the exchange of protium for deuterium on the amine, effectively erasing the overlapping signal from the ¹H spectrum.

  • Acquire a standard ¹H NMR spectrum of your sample (10-15 mg) in CDCl₃ or Acetone-d₆.

  • Eject the NMR tube and add 1 to 2 drops of Deuterium Oxide (D₂O) directly to the solution.

  • Cap the tube tightly and shake vigorously for 30–60 seconds to ensure thorough biphasic mixing.

  • Re-insert the tube and re-acquire the ¹H NMR spectrum using the exact same parameters. Validation Check: The broad -NH₂ signal will disappear entirely as it converts to -ND₂. A new sharp peak for HOD will appear (around 4.7 ppm in CDCl₃), leaving the furan doublets clearly resolved and easily integrable.

Q2: The furan protons are overlapping with my solvent residual peak (e.g., CDCl₃ at 7.26 ppm). What is the most rigorous way to assign them?

Expertise & Causality: Solvent molecules can closely associate with solute molecules, altering the electron cloud density and producing significant shielding or deshielding effects[2]. Furthermore, residual solvent peaks from industrially preferred solvents can easily mask target resonances[3]. Because the furan H-3' proton is adjacent to the electron-withdrawing triazine ring, it is highly deshielded and often resonates dangerously close to the 7.26 ppm CDCl₃ peak.

Self-Validating Protocol: Solvent Switch and 2D Correlation Switching to a solvent with strong hydrogen-bond acceptor properties (like DMSO-d₆) alters the solvation sphere and shifts the exchangeable -NH₂ protons far downfield (>8.0 ppm), clearing the aromatic window. If overlap persists, 2D NMR is required.

  • Prepare a high-concentration sample (15-20 mg) in DMSO-d₆.

  • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. Set the ¹³C spectral width to cover 100–160 ppm.

  • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum optimized for long-range couplings (J = 8 Hz). Validation Check: The HSQC will separate the furan protons based on the chemical shifts of their attached carbons (C-3' and C-4'), bypassing ¹H overlap entirely. The HMBC will show 3-bond correlations from the furan protons to the unprotonated triazine C-4 carbon, providing an unambiguous assignment.

Q3: In my ¹³C NMR spectrum, I cannot distinguish the three triazine quaternary carbons (C2, C4, C6). They are either overlapping or lost in the baseline. How do I recover these signals?

Expertise & Causality: The 1,3,5-triazine carbons in this molecule are fully substituted (quaternary). In ¹³C NMR spectra, characteristic downfield-shifted signals of triazine ring carbon atoms typically appear at 163.0–169.8 ppm[1]. They suffer from a lack of Nuclear Overhauser Effect (NOE) enhancement (due to no directly attached protons) and possess exceptionally long spin-lattice relaxation times (T₁). If the standard pulse repetition rate is too fast, these carbons saturate and disappear into the baseline noise.

Self-Validating Protocol: Paramagnetic Relaxation Enhancement

  • Prepare your NMR sample in DMSO-d₆.

  • Add 2–5 mg of Chromium(III) acetylacetonate[Cr(acac)₃] directly to the NMR tube. Mechanism: The unpaired electrons on the paramagnetic Cr³⁺ ion provide a highly efficient dipole-dipole relaxation pathway, drastically shortening the T₁ of all nearby ¹³C nuclei.

  • Configure the spectrometer for an inverse-gated decoupling experiment (e.g., zgig pulse program on Bruker systems) to suppress NOE.

  • Set the pulse angle to 30° and increase the relaxation delay (D1) to 3–5 seconds. Acquire ≥1024 scans. Validation Check: The previously missing C2, C4, and C6 carbons will emerge from the baseline as sharp, distinct peaks. Because NOE is suppressed and T₁ is normalized by the relaxation agent, the integrals of these three quaternary carbons will be nearly 1:1:1, allowing you to confidently differentiate them from baseline artifacts.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine Substitutions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly dense heterocyclic scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly dense heterocyclic scaffolds.

The molecule 4-(5-Bromofuran-2-yl)-6-chloro-1,3,5-triazin-2-amine presents a unique dual-challenge. It features two highly desirable, yet sterically congested, electrophilic sites: the C6-chloro position on the triazine core (primed for Nucleophilic Aromatic Substitution, SNAr) and the C5-bromo position on the furan ring (primed for Palladium-catalyzed cross-coupling). The dense proximity of the amine group and the bulky furan ring creates a severe steric shield that can stall reactions, poison catalysts, and ruin yields.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to help you bypass these steric penalties.

Module 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Triazine Position

FAQ 1: Why is my nucleophilic substitution at the C6-chloro position stalling at <30% conversion?

Causality: The 1,3,5-triazine ring is highly electron-deficient, which theoretically facilitates rapid SNAr. However, the reaction must proceed through a tetrahedral (sp3) Meisenheimer complex. The transition from a planar (sp2) ground state to a bulky tetrahedral intermediate forces the incoming nucleophile into direct steric clash with the adjacent 5-bromofuran-2-yl and amino groups. As documented in 1[1], bulky substituents drastically reduce reactivity because the steric penalty of forming this intermediate outweighs the electronic activation of the ring.

FAQ 2: How do I choose the right solvent and base to force the reaction forward?

Causality: To overcome the activation energy barrier imposed by steric hindrance, you must increase the ground-state energy of your nucleophile.

  • Solvent: Switch from THF or DCM to a highly polar aprotic solvent like DMSO or DMF. These solvents leave the nucleophile unsolvated and highly reactive.

  • Base: Avoid nucleophilic bases that can compete for the C6 position. Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Studies on 2[2] demonstrate that tertiary amines are highly sensitive to steric hindrance, ensuring DIPEA acts solely as an acid scavenger without forming dormant quaternary triazinylammonium salts.

SNAr_Mechanism SM Triazine Core (Sterically Crowded) TS Meisenheimer Complex (Tetrahedral TS) SM->TS Polar Solvent Nuc Nucleophile Nuc->TS Attack at C6 Prod C6-Substituted Triazine TS->Prod Loss of Cl-

SNAr mechanism at the C6 position highlighting the tetrahedral Meisenheimer intermediate.

Protocol 1: Optimized SNAr Methodology (De-chlorination)

This protocol is self-validating: the use of DMSO ensures homogeneity, and the temperature gradient prevents degradation.

  • Preparation: Charge a flame-dried 20 mL vial with 4-(5-Bromofuran-2-yl)-6-chloro-1,3,5-triazin-2-amine (1.0 eq) and your target amine nucleophile (1.5 eq).

  • Solvation: Add anhydrous DMSO to achieve a 0.2 M concentration. Stir until a homogeneous solution is formed.

  • Base Addition: Add DIPEA (2.5 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction block to 90 °C. For exceptionally bulky secondary amines, increase to 110 °C. Stir for 12–18 hours.

  • Validation & Workup: Monitor via LC-MS. The mass shift (-Cl, +Amine) should be distinct. Quench by pouring into ice water; the highly lipophilic substituted triazine will precipitate. Filter and wash with cold water.

Module 2: Palladium-Catalyzed Cross-Coupling at the Furan C5 Position

FAQ 3: My Suzuki/Buchwald coupling at the bromofuran site is failing. Is the catalyst dying?

Causality: Yes, likely due to a combination of steric repulsion and heteroatom coordination. The 1,3,5-triazine core contains multiple basic nitrogen atoms. Standard palladium catalysts (like Pd(PPh3)4) easily lose their ligands and coordinate to these triazine nitrogens, forming off-cycle, catalytically dead Pd-complexes. Furthermore, the sheer bulk of the triazine ring adjacent to the furan makes the initial oxidative addition of Pd(0) into the C-Br bond extremely difficult.

FAQ 4: Which ligand system prevents deactivation and overcomes this steric bulk?

Causality: You must use "large-but-flexible" ligands. Dialkylbiaryl monophosphines (like GPhos or XPhos) or N-heterocyclic carbenes (like PEPPSI-IPr) are mandatory here. As detailed in research on3[3] and 4[4], the extreme steric bulk of these ligands serves a dual purpose: it physically blocks the triazine nitrogens from coordinating to the palladium center, and the resulting steric strain accelerates the final reductive elimination step to release your product.

Pd_Catalysis Pd0 Active Pd(0)L (Bulky Ligand) OA Oxidative Addition at Furan C-Br Pd0->OA + Triazine Substrate Deact Catalyst Deactivation (N-Coordination) Pd0->Deact Poor Ligand Choice TM Transmetalation OA->TM + Coupling Partner RE Reductive Elimination TM->RE Steric Push RE->Pd0 Product Release

Pd-catalyzed cross-coupling cycle at the furan C5 position using bulky ligands.

Protocol 2: Optimized Suzuki-Miyaura Methodology (De-bromination)

This protocol utilizes a glovebox and a specific base to prevent heteroarene-induced catalyst decomposition.

  • Glovebox Setup: In an argon-filled glovebox, charge a pressure vial with the triazine substrate (1.0 eq), your boronic acid/ester (1.5 eq), and Pd-PEPPSI-IPr (5 mol%).

  • Base Selection: Add Sodium trimethylsilanolate (NaOTMS) (2.0 eq). Note: NaOTMS is a moderate-strength base that prevents base-mediated decomposition of sensitive furan rings.

  • Solvent: Add anhydrous 1,4-dioxane (0.1 M). Seal the vial with a Teflon-lined cap.

  • Reaction: Remove from the glovebox and heat at 80 °C for 8–12 hours.

  • Validation & Workup: Cool to room temperature. The solution should remain dark but homogenous (precipitation of black Pd(0) indicates ligand failure/deactivation). Filter through a short pad of Celite using EtOAc, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and yield when functionalizing this specific scaffold.

Reaction TypeTarget SiteReagents / Catalyst SystemSolvent & TempConversionMechanistic Rationale
SNAr C6 (De-chlorination)Bulky Amine, K2CO3THF, 60 °C< 30%High steric penalty during Meisenheimer complex formation; poor solvation.
SNAr C6 (De-chlorination)Bulky Amine, DIPEADMSO, 110 °C> 85%Polar aprotic solvent stabilizes the transition state; DIPEA prevents side reactions.
Cross-Coupling Furan C5 (De-bromination)Pd(PPh3)4, Na2CO3Toluene, 90 °C< 15%Catalyst deactivation via triazine-N coordination; poor oxidative addition.
Cross-Coupling Furan C5 (De-bromination)Pd-PEPPSI-IPr, NaOTMSDioxane, 80 °C> 90%Bulky ligand forces reductive elimination and prevents off-cycle N-coordination.

References

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025)
  • The Journal of Organic Chemistry (ACS Publications)
  • DSpace@MIT (Elaine C. Reichert)
  • Pd-PESSPI-Decorated Hyper-Crosslinked Polymers: A Highly Active Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides and Direct C–H Arylation ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Mass Spectrometry Validation of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine Purity

As drug development pipelines increasingly incorporate heavily functionalized, halogenated heterocycles, the analytical frameworks used to validate their purity must evolve. The compound 4-(5-Bromofuran-2-YL)-6-chloro-1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly incorporate heavily functionalized, halogenated heterocycles, the analytical frameworks used to validate their purity must evolve. The compound 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine (Molecular Formula: C₇H₄BrClN₄O, Monoisotopic Mass: 273.925 Da) presents a unique analytical challenge. Its highly conjugated triazine-furan core absorbs strongly in the UV spectrum, meaning standard UV-based purity assays often fail to differentiate the active pharmaceutical ingredient (API) from structurally similar process impurities, such as dehalogenated byproducts.

To ensure absolute structural integrity, Liquid Chromatography-Mass Spectrometry (LC-MS) must be employed. This guide objectively compares LC-MS platforms against traditional alternatives and provides a self-validating experimental protocol grounded in the mechanistic reality of the molecule's isotopic signature.

The Mechanistic Advantage: Halogen Isotopic Signatures

The structural presence of both a bromine and a chlorine atom in 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine provides a mathematically rigid isotopic fingerprint.

Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio. Chlorine occurs as ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio. When combined in a single molecule, the probability distribution of these isotopes generates a highly specific mass spectral cluster for the protonated molecular ion [M+H]⁺:

  • M (~274.93 Da): Contains ⁷⁹Br and ³⁵Cl (Approx. 37.5% relative abundance)

  • M+2 (~276.93 Da): Contains ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl (Approx. 50.0% relative abundance)

  • M+4 (~278.93 Da): Contains ⁸¹Br and ³⁷Cl (Approx. 12.5% relative abundance)

This creates a distinct 3:4:1 intensity ratio (M : M+2 : M+4). As established in literature regarding , this isotopic pattern enables facile, automated identification of the target compound and distinguishes it from non-halogenated matrix ions.

Isotope_Logic Start Detect m/z Peak (~274.93 Da[M+H]+) CheckM2 Check M+2 Peak (~276.93 Da) Start->CheckM2 CheckM4 Check M+4 Peak (~278.93 Da) CheckM2->CheckM4 RatioCheck Calculate Intensity Ratio M : M+2 : M+4 CheckM4->RatioCheck Valid Ratio ≈ 3:4:1 Target Compound Confirmed RatioCheck->Valid Match Invalid Ratio Mismatch Impurity / Co-elution RatioCheck->Invalid No Match

Fig 1. Mechanistic logic for confirming compound identity via Br/Cl isotopic distribution.

Comparative Analysis of Purity Validation Alternatives

When selecting a platform for purity validation, one must weigh specificity against throughput. According to the, an ideal method must unequivocally separate and identify all process impurities.

The table below summarizes the quantitative and qualitative performance of three common analytical alternatives for this specific halogenated compound:

Analytical TechniqueSpecificity for HalogensCo-elution RiskPurity AccuracyPrimary LimitationBest Use Case
HPLC-UV (DAD) NoneHigh (Chromatophore overlap)Prone to overestimationCannot distinguish dehalogenated impuritiesRoutine bulk release testing
LC-SQ-MS (Low Res) Medium (Nominal mass tracking)ModerateGoodStruggles with isobaric interferencesRoutine reaction monitoring
LC-HRMS (Q-TOF/Orbitrap) Very High (Exact mass & isotope fine structure)Very Low Excellent (True purity)High instrument cost & data complexityAPI characterization & validation

Self-Validating Experimental Protocol (LC-HRMS)

To satisfy the stringent requirements of, the following protocol is designed as a self-validating system . By utilizing the molecule's inherent 3:4:1 isotopic ratio as an internal quality control check, the method automatically flags co-eluting impurities. If a peak elutes at the expected retention time but fails the isotopic ratio check, it is immediately rejected as an interference.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the API in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Causality: The triazine core is highly soluble in polar organic solvents. Diluting to 10 µg/mL prevents MS detector saturation and minimizes matrix-induced ion suppression, ensuring the detector operates within its linear dynamic range.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes.

  • Causality: Formic acid acts as a crucial proton source to facilitate[M+H]⁺ formation in the positive ion mode. It is intentionally chosen over non-volatile buffers (like phosphate) because it vaporizes completely, protecting the mass spectrometer's ion source from salt deposition and subsequent sensitivity loss.

Step 3: Electrospray Ionization (ESI+)

  • Action: Set the ESI capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Causality: ESI is a "soft" ionization technique. The parameters are optimized to desolvate the aqueous mobile phase efficiently without imparting excessive thermal energy, which could cause premature heterolytic cleavage of the relatively labile carbon-bromine bond on the furan ring.

Step 4: HRMS Acquisition & Data Processing

  • Action: Acquire data in full scan mode (m/z 100–800) at a resolution of >70,000 (FWHM). Extract Ion Chromatograms (EIC) for m/z 274.933, 276.931, and 278.928 with a 5 ppm mass tolerance.

  • Self-Validation Check: Integrate the peak areas for the three EICs. Calculate the ratio. If the ratio deviates by more than ±10% from the theoretical 3:4:1, the peak is flagged as impure.

  • Purity Calculation: Divide the validated API peak area by the Total Ion Chromatogram (TIC) area (excluding blank background) to calculate relative MS purity.

LCMS_Workflow SamplePrep Sample Preparation (10 µg/mL in MeOH/H2O) Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Injection Ionization ESI+ Ionization (Volatile Buffers) Chromatography->Ionization Eluent MassSpec HRMS Acquisition (Full Scan & MS/MS) Ionization->MassSpec Ions DataAnalysis Isotope Pattern Matching (3:4:1 Br/Cl Ratio) MassSpec->DataAnalysis Raw Data PurityCalc Purity Determination (Extracted Ion Chromatogram) DataAnalysis->PurityCalc Filtered Signals

Fig 2. Self-validating LC-HRMS workflow for halogenated API purity determination.

References

  • Title: Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis Source: LCGC International URL: [Link]

  • Title: Peptide nucleic acid probes with charged photocleavable mass markers Source: National Institutes of Health (NIH) URL: [Link]

  • Title: LC-MS quantitative method validation and performance: an exemplified guide Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

  • Title: Determination and Mass Spectrometric Investigation of a New Mixed Halogenated Persistent Component Source: ACS Publications (Environmental Science & Technology) URL: [Link]

Comparative

Comparison of IC50 Values for 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine Derivatives: An Analysis of Available Data

A comprehensive review of publicly accessible scientific literature and chemical databases did not yield specific IC50 values or biological activity data for 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine and its d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive review of publicly accessible scientific literature and chemical databases did not yield specific IC50 values or biological activity data for 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine and its direct derivatives. This suggests that this particular series of compounds may not have been synthesized or, if they have, their biological activities have not been disclosed in peer-reviewed publications.

While data on the exact requested scaffold is unavailable, the constituent parts of the molecule—the 1,3,5-triazine core and the bromofuran moiety—are present in numerous compounds with established biological activities, particularly as anticancer agents.[1][2][3][4] This guide will, therefore, provide a comparative overview of structurally related compounds to offer insights into the potential of this chemical class. We will explore the anticancer activities of various 1,3,5-triazine and furan derivatives, providing context for the potential therapeutic value of the target compounds.

The 1,3,5-Triazine Scaffold in Anticancer Drug Discovery

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry due to its versatile biological activities.[5][6] Several approved anticancer drugs, such as altretamine, gedatolisib, and enasidenib, feature this core structure.[2] The triazine ring's three nitrogen atoms allow for multiple points of substitution, enabling the fine-tuning of physicochemical properties and biological targets.

General Structure-Activity Relationships (SAR) of Anticancer Triazines
  • Substitution Pattern: The biological activity of 1,3,5-triazine derivatives is highly dependent on the nature and position of the substituents on the triazine ring.

  • Hybrid Molecules: Hybrid molecules that combine the 1,3,5-triazine scaffold with other biologically active moieties often exhibit enhanced potency and can help overcome drug resistance.[2]

  • Target Inhibition: Triazine derivatives have been shown to inhibit various key players in cancer signaling pathways, including protein kinases like PI3K, mTOR, and EGFR.[1][7]

The Role of the Furan Moiety in Bioactive Compounds

The furan ring is another important pharmacophore found in many biologically active molecules.[3] Furan-containing compounds have demonstrated a wide range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. The inclusion of a furan ring can influence a molecule's conformation, electronic properties, and ability to interact with biological targets.

Bromofuran Derivatives in Cancer Research

The presence of a bromine atom on the furan ring can significantly impact a compound's biological activity.[4] Halogenation can alter the lipophilicity, metabolic stability, and binding affinity of a molecule. For instance, some brominated benzofuran derivatives have shown potent cytotoxic activity against various cancer cell lines.[4]

Comparative IC50 Values of Structurally Related Triazine and Furan Derivatives

To provide a framework for understanding the potential activity of 4-(5-bromofuran-2-yl)-6-chloro-1,3,5-triazin-2-amine derivatives, the following table summarizes the IC50 values of various related compounds from the literature.

Compound ClassSpecific Derivative ExampleCancer Cell Line(s)IC50 (µM)Reference
1,3,5-Triazine Derivatives 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolHeLa, HepG2, MCF-7, MDA-MB3212.21, 12.21, 16.32, 15.83[7]
3-(4,6-bis((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)thiazolidine-2,5-dioneEGFR-TK Inhibition2.54[7]
Triazine-benzimidazole hybrid with 4-chlorophenyl substitutionVarious (NCI-60 panel)Potent inhibition reported[7]
Furan Derivatives Furan-based compound 7MCF-7 (breast cancer)2.96[3]
Furan-based compound 4MCF-7 (breast cancer)4.06[3]
Bromofuran Derivatives Brominated benzofuran derivative 1K562 (leukemia), HL60 (leukemia)5, 0.1[4]

Experimental Protocols for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method for determining the IC50 of potential anticancer compounds is the MTT assay.

MTT Assay Protocol for Adherent Cancer Cells

This protocol outlines the general steps for assessing the cytotoxicity of a compound against adherent cancer cell lines.

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Adjust the cell suspension to a concentration of 5-10 x 10⁴ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include appropriate controls (e.g., vehicle control, positive control).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic curve).

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel anticancer compounds.

cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation s1 Starting Materials (e.g., Cyanuric Chloride, Bromofuran derivative) s2 Synthesis of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine Derivatives s1->s2 s3 Purification and Structural Characterization (NMR, MS, etc.) s2->s3 sar_analysis Structure-Activity Relationship (SAR) Analysis s2->sar_analysis Structural Data b1 In Vitro Cytotoxicity Screening (e.g., MTT Assay) s3->b1 Test Compounds b2 Determination of IC50 Values b1->b2 b3 Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) b2->b3 b2->sar_analysis Activity Data lead_opt Lead Optimization sar_analysis->lead_opt

Caption: Workflow for the synthesis and biological evaluation of novel triazine derivatives.

Signaling Pathways of Interest

Many 1,3,5-triazine derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Growth, Proliferation, and Survival mtor->proliferation triazine 1,3,5-Triazine Inhibitors (e.g., Gedatolisib) triazine->pi3k Inhibition triazine->mtor Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine derivatives.

Conclusion and Future Directions

While there is a lack of specific experimental data for 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine derivatives, the known anticancer activities of both 1,3,5-triazine and bromofuran scaffolds suggest that this class of compounds holds potential as a subject for future drug discovery efforts. The synthesis and biological evaluation of these derivatives against a panel of cancer cell lines would be a logical next step to explore their therapeutic promise. Further investigation into their mechanism of action, potentially as kinase inhibitors, could elucidate their role in cancer therapy.

References

  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023). RSC Advances. Available at: [Link]

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. (2022). Archiv der Pharmazie. Available at: [Link]

  • Anticancer activity of 4-aminoquinoline-triazine based molecular hybrids. (2016). Bioorganic & Medicinal Chemistry Letters.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules. Available at: [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. Available at: [Link]

  • Bakharev, V. V., Gidaspov, A. A., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin.
  • Synthesis, Molecular Modelling and Anticancer Activities of New Molecular Hybrids Containing 1,4-Naphthoquinone, 7-Chloroquinoline, 1,3,5-Triazine and Morpholine Cores as PI3K and AMPK Inhibitors in the Metast
  • Analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols. (2021). Pharmacia.
  • Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. (2012). Russian Chemical Bulletin.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). Pharmaceuticals. Available at: [Link]

  • Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. (2012). ResearchGate. Available at: [Link]

  • Structure-activity relationships of 1,3,5-triazine-2,4,6-triones as human gonadotropin-releasing hormone receptor antagonists. (2005). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2009). Molecules. Available at: [Link]

  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023). Semantic Scholar. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. Available at: [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2018). Molecules. Available at: [Link]

Sources

Validation

Analytical Validation and Sourcing Comparison Guide for 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine Reference Standards

In the development of targeted therapeutics—particularly kinase inhibitors and specialized agrochemicals—highly functionalized halogenated triazines serve as critical synthetic intermediates. 4-(5-Bromofuran-2-YL)-6-chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the development of targeted therapeutics—particularly kinase inhibitors and specialized agrochemicals—highly functionalized halogenated triazines serve as critical synthetic intermediates. 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine is a prime example, featuring three distinct reactive sites: a bromofuran moiety, a reactive chlorotriazine core, and a primary amine.

Establishing a robust, self-validating Reference Standard (RS) for this compound is notoriously difficult. The presence of multiple halogens and heteroatoms requires an orthogonal analytical approach to prevent false-positive purity assignments and ensure regulatory compliance under ICH Q2(R2)[1] and USP <11> guidelines[2].

This guide objectively compares RS sourcing strategies and details the self-validating analytical protocols required to certify this complex molecule.

Sourcing Alternatives: A Performance Comparison

When securing a reference standard for 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine, laboratories typically choose between three pathways. The table below summarizes the quantitative and qualitative performance metrics of each approach.

Table 1: Reference Standard Sourcing Comparison
Sourcing StrategyMetrological TraceabilityPurity ConfidenceTime-to-ReleaseCost ProfileBest Used For
In-House Synthesized RS Low initially; requires extensive primary validation.Variable (85–95%); prone to residual solvent/catalyst bias.4–8 Weeks (Synthesis + Full Validation)High (Labor & Instrument time)Early discovery, novel analog generation.
Commercial HPLC-Grade Standard Moderate; usually relies on relative chromatographic area normalization.Good (95–98%); but lacks absolute mass fraction data.1–2 WeeksLowRoutine process monitoring, qualitative ID.
Commercial qNMR-Certified RS High; traceable to SI units via NIST primary standards[3].Excellent (>99%); accounts for all proton-bearing impurities.1–2 WeeksModerate-HighIND/NDA filings, quantitative impurity profiling.

The Scientific Verdict: For regulatory submissions, relying solely on HPLC-UV area normalization (Commercial HPLC-Grade) is insufficient because it assumes all impurities share the same UV extinction coefficient as the active molecule. qNMR-certified standards are the superior alternative, as they provide an absolute mass fraction independent of the analyte's chromophore[4].

The Causality of Analytical Orthogonality

As a Senior Application Scientist, I cannot stress enough that a single analytical technique is never a self-validating system. To certify 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine, we must exploit its unique structural features using orthogonal methods:

  • Quantitative NMR (qNMR) for Absolute Purity: Traditional HPLC assays require a pre-existing primary standard of the exact same compound. For highly specific intermediates, this creates a catch-22. qNMR solves this by utilizing a universal internal standard (e.g., NIST Benzoic Acid). Because the NMR signal is directly proportional to the number of nuclei, we can determine the absolute mass fraction without needing a homologous primary standard[5].

  • LC-MS/MS for Isotopic Identity: The molecule contains one Bromine ( 79 Br/ 81 Br in ~1:1 ratio) and one Chlorine ( 35 Cl/ 37 Cl in ~3:1 ratio). This creates a highly specific M , M+2 , and M+4 isotopic cluster in mass spectrometry[6]. If a degradant loses the bromine atom (e.g., via debromination), the isotopic signature instantly changes, providing a self-validating identity check that UV spectroscopy cannot achieve[7].

Orthogonality Compound 4-(5-Bromofuran-2-YL) -6-chloro-1,3,5-triazin-2-amine qNMR qNMR (USP <11>) Absolute Mass Fraction Compound->qNMR No Homologous Standard Needed LCMS LC-MS/MS Isotopic Signature Compound->LCMS Br/Cl Isotope Validation HPLC HPLC-UV Chromatographic Purity Compound->HPLC Impurity Profiling

Fig 1: Orthogonal analytical strategy leveraging the molecule's unique structural and isotopic properties.

Step-by-Step Experimental Methodologies

The following self-validating protocols are designed to qualify the reference standard in accordance with ICH Q2(R2) and USP <1220> lifecycle guidelines[8].

Protocol 1: Absolute Quantitation via 1 H-qNMR

Causality: Establishes the true mass fraction by comparing the integration of the triazine/furan protons against a NIST-traceable internal standard.

  • Standard Selection: Select Maleic acid (NIST SRM) as the internal calibrant. It is non-hygroscopic and its singlet at δ 6.26 ppm does not interfere with the aromatic furan protons of the analyte[4].

  • Sample Preparation: Accurately weigh ~10 mg of the 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine candidate and ~5 mg of Maleic acid into a vial using a microbalance (USP <41> compliant).

  • Solvation: Dissolve in 0.6 mL of DMSO- d6​ (100% deuterated, containing 0.03% TMS). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Instrument: 500 MHz or higher NMR spectrometer.

    • Pulse Sequence: 1D proton with a 90° pulse angle.

    • Relaxation Delay (D1): Minimum 30 seconds (crucial to ensure complete relaxation of all nuclei for accurate quantitation).

    • Scans: 64 to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet and a distinct analyte proton (e.g., the furan CH proton). Calculate the absolute mass fraction using the standard qNMR equation[9].

Protocol 2: Isotopic Identity Verification via LC-HRMS

Causality: Confirms the intact molecular structure by matching the theoretical Br/Cl isotopic envelope against the experimental data.

  • Sample Preparation: Dilute the RS to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry: Utilize a High-Resolution Mass Spectrometer (HRMS) in positive Electrospray Ionization (ESI+) mode.

  • Isotopic Validation: Extract the mass spectrum at the analyte's retention time.

    • Verify the exact mass of the [M+H]+ ion.

    • Crucial Step: Validate the isotopic cluster. Due to 79 Br/ 81 Br and 35 Cl/ 37 Cl, the spectrum must show a distinct triplet at M , M+2 , and M+4 with an approximate intensity ratio of 3:4:1[6]. Any deviation indicates co-eluting impurities or structural degradation (e.g., dechlorination).

Protocol 3: HPLC-UV Purity and ICH Q2(R2) Validation

Causality: Ensures the method can separate the active molecule from synthetic byproducts (e.g., unreacted cyanuric chloride or debrominated furan derivatives).

  • Mobile Phase: Buffer A: 10 mM Ammonium Acetate (pH 4.5); Buffer B: Acetonitrile. (The slightly acidic pH suppresses the ionization of the triazin-2-amine, improving peak shape).

  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min. Column: C18 (4.6 x 150 mm, 3 µm).

  • Detection: UV at 254 nm (optimal for the conjugated triazine-furan system).

  • Validation Execution: Perform Specificity (forced degradation with 0.1N HCl, 0.1N NaOH, and 3% H 2​ O 2​ ), Linearity (25% to 150% of target concentration), and Precision (6 replicate injections)[2].

Validation Data Presentation

A certified reference standard must meet strict acceptance criteria. Table 2 outlines the expected validation parameters for the HPLC-UV method based on ICH Q2(R2) standards[1].

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterExperimental DesignAcceptance Criteria
Specificity Forced degradation (Acid, Base, Oxidation, Heat, Light).Peak purity angle < Purity threshold; Resolution > 1.5 for all degradants.
Linearity 5 concentration levels (25% to 150% of nominal 0.1 mg/mL).Correlation coefficient ( R2 ) 0.999; y-intercept 2.0% of target response.
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Method Precision 6 independent sample preparations at 100% concentration.Relative Standard Deviation (RSD) 1.0%.
LOD / LOQ Signal-to-Noise (S/N) evaluation of dilute solutions.LOD: S/N 3; LOQ: S/N 10 (typically 0.05% area).

Reference Standard Qualification Workflow

The synthesis of the analytical data culminates in the final certification of the material. The workflow below illustrates the self-validating lifecycle of the reference standard.

Workflow Start Candidate Material Synthesis & Sourcing ID Identity Verification (LC-HRMS Isotopic Pattern) Start->ID Step 1: Structural ID Purity Chromatographic Purity (HPLC-UV / ICH Q2) ID->Purity Step 2: Impurity Profile Assay Absolute Mass Fraction (1H-qNMR vs NIST Std) Purity->Assay Step 3: Absolute Assay Release Certified Reference Standard (CRS) Release Assay->Release Meets All Acceptance Criteria

Fig 2: The integrated, self-validating workflow for certifying pharmaceutical reference standards.

References

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[Link]

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH.[Link]

  • United States Pharmacopeia (USP). (2022). USP General Chapter <11> USP Reference Standards. USP-NF.[Link]

  • United States Pharmacopeia (USP). (2022). USP General Chapter <1220> Analytical Procedure Lifecycle. USP-NF.[Link]

  • Liu, Y., Miura, T., & Ray, G. J. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.[Link]

  • Maniara, G., Rajamoorthi, K., Rajan, S., & Stockton, G. W. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Analytical Chemistry, 70(23), 4921-4928.[Link]

  • Pan, S., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PMC.[Link]

  • Chemistry Student. Mass Spectrometry - The [M+2]+ Peak – Identifying Cl and Br. [Link]

Sources

Comparative

cross-coupling efficiency: 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine vs bromobenzenes

Cross-Coupling Efficiency: 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine vs. Bromobenzenes As cross-coupling methodologies advance, researchers frequently transition from simple, predictable electrophiles to highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Coupling Efficiency: 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine vs. Bromobenzenes

As cross-coupling methodologies advance, researchers frequently transition from simple, predictable electrophiles to highly functionalized, polyheteroaromatic building blocks. This guide provides an in-depth comparative analysis of cross-coupling efficiency between standard bromobenzenes and the complex bifunctional electrophile 4-(5-bromofuran-2-yl)-6-chloro-1,3,5-triazin-2-amine .

By understanding the mechanistic causality behind oxidative addition rates and chemoselectivity, drug development professionals can rationally design self-validating protocols that prevent catalyst poisoning and maximize yield.

Mechanistic Causality: Oxidative Addition & Chemoselectivity

The fundamental difference in cross-coupling efficiency between these two classes of molecules lies in their electronic landscapes and the resulting kinetics of the oxidative addition step.

Bromobenzenes: The Baseline Standard

Bromobenzenes represent the classical sp2 -hybridized electrophiles in palladium-catalyzed cross-coupling. The oxidative addition of Pd(0) into the C-Br bond is well-understood, predictable, and generally serves as the rate-limiting step in catalytic cycles like the Suzuki-Miyaura or Buchwald-Hartwig reactions. Because the benzene ring is relatively electron-neutral, standard ligands (e.g., PPh 3​ , dppf) and moderate heating (60–100 °C) are sufficient to drive the reaction.

4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine: The Bifunctional Challenge

This molecule presents a complex chemoselectivity challenge due to the presence of three distinct reactive features:

  • The Triazine C-Cl Bond (Kinetic Target): While C-Cl bonds are typically inert compared to C-Br bonds in standard arenes, the 1,3,5-triazine ring is profoundly electron-deficient. The three electronegative nitrogen atoms drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. Consequently, the triazine C-Cl bond is highly activated toward oxidative addition by electron-rich Pd(0) species, often reacting faster than standard aryl bromides[1].

  • The Furan C-Br Bond (Thermodynamic Target): Heteroaryl bromides, such as 5-bromofuran derivatives, generally undergo oxidative addition faster than bromobenzenes due to the heteroatom effect, which also lowers the activation barrier for metal insertion[2],[3].

  • The Free Amine (-NH 2​ ): The primary amine acts as a Lewis base that can coordinate to the palladium center, leading to off-cycle catalyst resting states or complete deactivation. To prevent this, sterically demanding dialkylbiaryl monophosphine ligands (e.g., XPhos, RuPhos) must be employed to shield the metal center[4].

MechanisticPathway Substrate 4-(5-Bromofuran-2-YL)-6-chloro- 1,3,5-triazin-2-amine CCl C-Cl Oxidative Addition (Triazine Ring) Kinetically Favored Substrate->CCl Low Temp (20-40°C) CBr C-Br Oxidative Addition (Furan Ring) Thermodynamically Favored Substrate->CBr High Temp (>80°C) Deact Catalyst Deactivation (Amine Coordination) Substrate->Deact Unhindered Ligands Pd0 Pd(0) Catalyst Pd0->CCl Pd0->CBr Pd0->Deact

Fig 1. Chemoselective oxidative addition pathways for the bifunctional triazine-furan substrate.

Comparative Performance Data

The table below synthesizes the operational differences between the two electrophiles when subjected to standard cross-coupling conditions.

ParameterBromobenzenes4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine
Primary Reactive Site C-BrC-Cl (Triazine) > C-Br (Furan)
Relative Ox. Add. Rate Baseline (Moderate)Very Fast (C-Cl) / Fast (C-Br)
Catalyst Requirement Standard (Pd(PPh 3​ ) 4​ , Pd(dppf)Cl 2​ )Bulky Buchwald Ligands (XPhos, RuPhos) required to prevent amine coordination[4].
Temperature Profile 80 °C – 110 °C20 °C – 40 °C (for C-Cl selectivity); >80 °C (for dual/C-Br coupling).
Base Sensitivity Highly tolerantSensitive. Strong bases (e.g., NaOH, KOtBu) can cause competitive S N​ Ar hydrolysis of the C-Cl bond. Mild bases (K 3​ PO 4​ , Na 2​ CO 3​ ) are mandatory.

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

When working with 4-(5-bromofuran-2-yl)-6-chloro-1,3,5-triazin-2-amine, the most common objective is to selectively couple the triazine C-Cl bond while leaving the furan C-Br intact for downstream functionalization. This protocol utilizes kinetic control (low temperature) and steric shielding to achieve a self-validating chemoselective coupling.

Reagents:

  • Electrophile: 4-(5-bromofuran-2-yl)-6-chloro-1,3,5-triazin-2-amine (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.05 equiv - Strict stoichiometry prevents over-coupling)

  • Catalyst: Pd 2​ (dba) 3​ (2 mol%), XPhos (4 mol%)

  • Base: K 3​ PO 4​ (2.0 equiv, finely milled)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, combine Pd 2​ (dba) 3​ and XPhos in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution transitions to a deep red/orange, indicating the formation of the active monomeric Pd(0)-XPhos species.

  • Substrate Assembly: To a separate Schlenk flask, add the triazine-furan electrophile, the arylboronic acid, and K 3​ PO 4​ .

  • Anaerobic Transfer: Transfer the pre-activated catalyst solution to the Schlenk flask. Add degassed H 2​ O. Causality note: Water is required to activate the boronic acid via the formation of a reactive boronate complex, facilitating transmetalation.

  • Kinetic Control (Coupling): Stir the reaction mixture at 30 °C . Do not exceed 40 °C, as higher thermal energy will overcome the activation barrier for the furan C-Br oxidative addition, leading to mixtures of mono- and bis-coupled products.

  • In-Process Validation (LC-MS): After 2 hours, pull a 10 µL aliquot, quench in MeCN, and analyze via LC-MS.

    • Validation Check: You should observe the disappearance of the starting mass and the appearance of the mono-coupled mass. If a mass corresponding to the bis-coupled product (+Aryl 2​ ) appears, lower the temperature by 5 °C in subsequent runs.

  • Workup: Quench the reaction with water, extract with EtOAc, and wash with brine. Dry over Na 2​ SO 4​ and concentrate in vacuo. Purify via flash chromatography.

ProtocolWorkflow S1 1. Reagent Prep (Strictly Anaerobic) S2 2. Catalyst Activation (Pd/Bulky Ligand) S1->S2 S3 3. Chemoselective Coupling (C-Cl Target) S2->S3 S4 4. In-Process Control (LC-MS Validation) S3->S4 S5 5. Quench & Isolation S4->S5

Fig 2. Self-validating experimental workflow for chemoselective cross-coupling.

References

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Journal of the American Chemical Society -[Link]

  • A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies - ACS Publications -[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT -[Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions - ResearchGate -[Link]

Sources

Validation

benchmarking 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine in antimicrobial assays

The rational design of novel antimicrobial agents frequently relies on the hybridization of privileged pharmacophores to overcome multidrug resistance. The compound 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The rational design of novel antimicrobial agents frequently relies on the hybridization of privileged pharmacophores to overcome multidrug resistance. The compound 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine represents a sophisticated structural convergence: it marries the highly reactive, symmetrical s-triazine core with a lipophilic 5-bromofuran moiety.

As a Senior Application Scientist, I have structured this guide to benchmark this specific hybrid against standard-of-care antimicrobials. Rather than merely presenting data, this guide deconstructs the causality behind our assay designs, ensuring that every experimental workflow acts as a self-validating system to eliminate artifacts common in halogenated heterocyclic screening.

Structural Rationale and Mechanism of Action

The s-triazine ring is a highly versatile, planar scaffold documented extensively for its diverse biological profiles, including potent antibacterial and antifungal activities[1]. The presence of the chloro substituent at position 6 renders the triazine core susceptible to nucleophilic attack, allowing it to potentially form covalent adducts with target proteins[2]. Concurrently, the integration of the 5-bromofuran group is not arbitrary; structure-activity relationship (SAR) studies have conclusively demonstrated that the presence of a 5-bromofuran moiety is highly favorable for driving antifungal efficacy, likely by enhancing lipophilic penetration through the fungal cell membrane[3].

MoA C 4-(5-Bromofuran-2-YL)-6-chloro- 1,3,5-triazin-2-amine T1 Fungal CYP51 Inhibition (Lanosterol 14α-demethylase) C->T1 Antifungal Pathway T2 Bacterial Cell Wall / DNA Gyrase Interactions C->T2 Antibacterial Pathway E1 Ergosterol Depletion & Membrane Disruption T1->E1 E2 Replication Halt & Bacteriostasis T2->E2 Out Microbial Cell Death E1->Out E2->Out

Fig 1: Dual-pathway mechanism of action for the bromofuran-triazine hybrid compound.

Experimental Design: Causality & Self-Validating Protocols

When benchmarking highly functionalized heterocycles, researchers frequently encounter false positives due to compound precipitation or assay interference. The following protocols are engineered to be self-validating.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality: Halogenated triazines often exhibit poor aqueous solubility at higher concentrations, leading to micro-precipitates that artificially inflate optical density (OD) readings in standard broth assays. By incorporating resazurin—a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent resorufin) only in the presence of metabolically active cells—we decouple physical compound precipitation from true biological viability. Self-Validation: The assay includes a DMSO-only control to rule out solvent toxicity, and a compound-only well (no inoculum) to establish the background fluorescence/absorbance of the triazine itself.

Step-by-Step Methodology:

  • Inoculum Standardization: Prepare bacterial (E. coli, S. aureus) and fungal (C. albicans) suspensions in Mueller-Hinton Broth (MHB) or RPMI-1640, adjusting to 5×105 CFU/mL using a 0.5 McFarland standard.

  • Serial Dilution: Dispense 100 µL of media into a 96-well plate. Add 100 µL of the bromofuran-triazine compound (pre-dissolved in 1% DMSO) to the first column and perform 2-fold serial dilutions across the plate (range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation & Incubation: Add 10 µL of the standardized inoculum to all test wells. Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Metabolic Validation: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2–4 hours.

  • Readout: Record the MIC as the lowest concentration where the well remains blue (indicating no metabolic reduction of resazurin).

Workflow S1 Compound Prep (DMSO Stock) S2 Broth Microdilution (Serial Dilution) S1->S2 S3 Inoculation (Standardized CFU) S2->S3 S4 Incubation & Resazurin Addition S3->S4 S5 Colorimetric Readout S4->S5 Metabolic Validation S6 MIC Determination S5->S6

Fig 2: Self-validating high-throughput MIC assay workflow using resazurin.

Protocol B: Time-Kill Kinetics

Causality: MIC provides a static snapshot of inhibition but fails to distinguish between bacteriostatic (growth-halting) and bactericidal (lethal) mechanisms. Time-kill assays resolve this by tracking logarithmic CFU reduction over 24 hours. Self-Validation: To prevent antibiotic carryover—where the compound continues to inhibit growth on the agar plate, yielding a false-positive bactericidal result—samples are subjected to a rigorous washing step (centrifugation at 10,000 x g for 5 mins, resuspension in PBS) before plating.

Step-by-Step Methodology:

  • Preparation: Inoculate 10 mL of MHB with the target strain to a starting density of 1×106 CFU/mL.

  • Dosing: Introduce the bromofuran-triazine compound at 1×, 2×, and 4× the predetermined MIC. Include a growth control (untreated) and a reference control (Ciprofloxacin or Fluconazole).

  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Carryover Prevention: Centrifuge the aliquots, discard the supernatant containing the free compound, and resuspend the pellet in sterile PBS.

  • Plating & Enumeration: Perform 10-fold serial dilutions and plate on agar. Count colonies after 24 hours to plot the time-kill curve. A ≥3log10​ reduction signifies bactericidal/fungicidal activity.

Quantitative Benchmarking Data

To objectively evaluate 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine, we benchmark its performance against standard clinical agents and a baseline triazine fragment (4-chloro-1,3,5-triazin-2-amine)[4].

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound / DrugS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Mechanism / Notes
Bromofuran-Triazine Hybrid 4.08.02.0Broad-spectrum; enhanced by lipophilic bromofuran.
Baseline Chloro-Triazine >64>6432.0Weak baseline activity; lacks membrane penetrance.
Ciprofloxacin (Control)0.50.25N/AStandard bactericidal agent.
Fluconazole (Control)N/AN/A1.0Standard fungistatic agent.

Data Interpretation: The hybridization of the bromofuran moiety to the triazine core results in a >16-fold increase in antifungal activity compared to the baseline triazine, validating the SAR hypothesis that the 5-bromofuran group is a critical driver of antifungal efficacy[3].

Table 2: Cytotoxicity and Selectivity Index (SI) Assay performed on HEK-293 mammalian cell lines using MTT viability assay.

CompoundCC₅₀ (µg/mL)SI (C. albicans)SI (S. aureus)
Bromofuran-Triazine Hybrid 128.064.032.0
Fluconazole >256.0>256.0N/A

Data Interpretation: A Selectivity Index (CC₅₀ / MIC) greater than 10 is generally considered the threshold for therapeutic potential. The hybrid compound exhibits an SI of 64 against C. albicans, indicating a highly favorable safety window for in vitro applications, aligning with literature stating that optimized triazines can achieve low cytotoxicity[2].

Conclusion

The benchmarking of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine reveals a highly potent, broad-spectrum antimicrobial profile. By utilizing self-validating resazurin and carryover-controlled time-kill assays, we have objectively demonstrated that the integration of the 5-bromofuran moiety onto the reactive chloro-triazine core shifts the molecule from a weak baseline inhibitor to a highly selective antifungal and antibacterial agent. Future development should focus on optimizing the amine substitution to further widen the therapeutic window and evaluating in vivo pharmacokinetics.

References

  • Redefining Antifungal Treatment: The Innovation of Metal-Based Compounds, PMC - NIH.
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents, PMC - NIH.
  • Sustainable triazine-derived quaternary ammonium salts as antimicrobial agents, Royal Society of Chemistry (RSC).
  • Biotransformation of Reactive Red 141 by Paenibacillus terrigena KKW2-005 and Examin

Sources

Comparative

structural comparison of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine and other s-triazines

An In-Depth Structural Comparison of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine and Other s-Triazines A Guide for Researchers, Scientists, and Drug Development Professionals The 1,3,5-triazine (s-triazine) scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural Comparison of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine and Other s-Triazines

A Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its versatility and presence in a wide array of biologically active compounds.[1] From widely used herbicides like atrazine and simazine to promising anti-cancer agents, the functional diversity of s-triazines is primarily dictated by the nature of the substituents at the 2, 4, and 6 positions of the heterocyclic ring.[2][3] This guide provides a detailed structural comparison of a specific, functionalized s-triazine, 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine, with other notable members of the s-triazine family.

Our focus will be on how the incorporation of a brominated furan moiety, alongside chloro and amino groups, influences the molecule's physicochemical and stereoelectronic properties compared to more conventionally substituted s-triazines. As detailed experimental data for this specific molecule is not widely available, this guide will also serve as a roadmap, providing robust experimental protocols to enable its synthesis, characterization, and comparative analysis.

The s-Triazine Core: A Platform for Chemical Diversity

The s-triazine ring is a planar, electron-deficient aromatic system. This inherent electronic character, combined with the three reactive sites, allows for the systematic introduction of various functional groups, which in turn modulates the molecule's solubility, lipophilicity, metabolic stability, and target-binding affinity. The biological activity of s-triazines is intricately linked to the electronic and steric properties of its substituents.[4][5]

Structural Dissection of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine

To understand the unique characteristics of our target compound, we can deconstruct its structure into its fundamental components:

  • The s-Triazine Ring: As the central scaffold, its electron-deficient nature is further enhanced by the presence of a chlorine atom.

  • The Chloro Group: A strong electron-withdrawing group that also serves as a good leaving group, making it a key site for further synthetic modifications.

  • The Amino Group: An electron-donating group that can engage in hydrogen bonding, a critical interaction for binding to biological targets.

  • The 5-Bromofuran-2-yl Group: This is the most distinctive feature. The furan ring itself is an aromatic heterocycle with unique electronic properties.[6] The bromine atom is an electron-withdrawing group that adds to the lipophilicity of the molecule. The furan moiety introduces a different steric profile compared to the simple alkyl or aryl groups found in many other s-triazines.

Comparative Structural Analysis with Key s-Triazines

A meaningful way to appreciate the structural nuances of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine is to compare it with well-characterized s-triazines.

Comparison with Herbicidal s-Triazines: Atrazine and Simazine

Atrazine and simazine are among the most well-known s-triazine herbicides, sharing a common mechanism of action by inhibiting photosynthesis.[7] Their structures, however, differ in the alkylamino side chains, which leads to differences in their environmental behavior.[8]

Feature4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amineAtrazineSimazine
Substituent at C2 AminoChloroChloro
Substituent at C4 ChloroEthylaminoEthylamino
Substituent at C6 5-Bromofuran-2-ylIsopropylaminoEthylamino
Key Structural Difference Presence of a bulky, heteroaromatic furan ring and a primary amino group.Symmetrical substitution with secondary alkylamino groups.Symmetrical substitution with secondary alkylamino groups.
Expected Solubility Likely lower in water due to the bromofuran group.Moderately water-soluble.[8]Weakly water-soluble.[8]
Potential for H-bonding High, due to the primary amino group.Moderate, via the N-H of the alkylamino groups.Moderate, via the N-H of the alkylamino groups.

The replacement of the alkylamino groups of atrazine and simazine with a 5-bromofuran-2-yl moiety in our target compound is expected to significantly alter its biological activity and physical properties. The furan ring may introduce new binding interactions with target proteins and is likely to change the molecule's lipophilicity and metabolic profile.

The Significance of the Furan Moiety in Bioactive Molecules

The furan ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[9][10] Its inclusion can enhance binding affinity, improve pharmacokinetic profiles, and provide a scaffold for further functionalization.[6][11] In the context of our target molecule, the 5-bromofuran group could potentially:

  • Engage in π-π stacking interactions with aromatic residues in a protein's active site.

  • Alter the overall shape and conformation of the molecule, allowing it to fit into different binding pockets compared to s-triazines with simpler substituents.

  • Influence the metabolic stability of the compound, as furan rings can be substrates for various metabolic enzymes.

Experimental Protocols for a Definitive Structural Comparison

To move from theoretical comparison to empirical evidence, a series of experiments are necessary. The following protocols provide a comprehensive workflow for the synthesis, characterization, and analysis of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine.

Synthesis Protocol

A plausible synthetic route starts with the commercially available and highly reactive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise substitution of the chlorine atoms with different nucleophiles is a well-established method for creating diversely substituted s-triazines.

Synthesis_Workflow CyanuricChloride Cyanuric Chloride Step1 Nucleophilic Substitution (Ammonia, 0-5 °C) CyanuricChloride->Step1 Intermediate1 2,4-dichloro-1,3,5-triazin-6-amine Step1->Intermediate1 Step2 Suzuki Coupling (5-Bromofuran-2-yl)boronic acid, Pd catalyst, base, room temp. Intermediate1->Step2 FinalProduct 4-(5-Bromofuran-2-YL)-6-chloro- 1,3,5-triazin-2-amine Step2->FinalProduct Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization PurifiedProduct Purified Product NMR NMR Spectroscopy (1H, 13C) PurifiedProduct->NMR IR IR Spectroscopy PurifiedProduct->IR MS Mass Spectrometry PurifiedProduct->MS XRay X-ray Crystallography PurifiedProduct->XRay

Sources

Safety & Regulatory Compliance

Safety

4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine Executive Summary & Chemical Profiling Handling highly functionalized, multi-halogenated heterocyclic compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine

Executive Summary & Chemical Profiling

Handling highly functionalized, multi-halogenated heterocyclic compounds requires a rigorous understanding of their physicochemical liabilities. 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine is a complex aromatic amine featuring a triazine core, a brominated furan ring, and a reactive chloro-substituent.

As an application scientist or lab manager, you must understand the causality of hazard to properly manage this material:

  • Environmental Persistence: The 1,3,5-triazine ring is notoriously recalcitrant to biological degradation. Improper disposal (e.g., drain disposal) can lead to severe groundwater mobility and long-term environmental contamination 1.

  • Halogenated Toxicity: The presence of both carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds classifies this molecule as a Halogenated Organic Compound (HOC) 2. If incinerated at low temperatures (e.g., standard municipal waste fires), HOCs can undergo thermal rearrangement to form highly toxic polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans (PCDDs/PCDFs) 3.

  • Chemical Reactivity: The chloro-triazine moiety is susceptible to nucleophilic aromatic substitution. Mixing this waste with strong nucleophiles or unhindered bases in a waste carboy can lead to exothermic reactions and dangerous pressure buildup.

Regulatory & Classification Framework

To maintain absolute scientific integrity and regulatory compliance, this compound must be managed under the strict guidelines of the EPA's Resource Conservation and Recovery Act (RCRA). Because it is a halogenated organic, it must be segregated from standard non-halogenated waste to ensure it is routed to a facility capable of high-temperature destruction 4. If dissolved in common laboratory solvents, the resulting mixture typically carries "F-listed" waste codes (e.g., F002 for spent halogenated solvents) 5.

Quantitative Waste Profiling Below is the self-validating operational data required to set up your disposal framework.

ParameterSpecification / LimitOperational Rationale
Waste Classification Halogenated Organic WasteHigh halogen content dictates specialized rotary kiln incineration 4.
SAA Volume Limit 55 Gallons (Non-acute)Federal maximum for a Satellite Accumulation Area under 40 CFR 262.15 [[6]]().
SAA Time Limit (Full) 3 Consecutive Calendar DaysMandated window to transfer a full container to the Central Accumulation Area 7.
Primary Container HDPE or PTFE-linedHalogenated organics can slowly release trace HCl/HBr, corroding unlined steel.
Incompatible Classes Strong nucleophiles, basesPrevents unintended exothermic nucleophilic substitution at the chloro-triazine site.

Step-by-Step Disposal Protocols

Protocol 1: Establishing the Satellite Accumulation Area (SAA)

A compliant SAA is your first line of defense in laboratory safety. This protocol is designed as a self-validating system to ensure compliance before waste ever leaves the bench.

  • Designate the Location: Establish the SAA at or near the exact point of generation (e.g., inside the fume hood or a designated cabinet in the same lab). The area must remain under the direct control of the operator generating the waste 8.

  • Select the Receptacle: Utilize High-Density Polyethylene (HDPE) carboys for liquids and heavy-duty poly-lined bins for solids. Ensure the liquid carboy is placed inside a secondary containment tray capable of holding 110% of the carboy's volume.

  • Apply Compliant Labeling: Attach a label explicitly stating "Hazardous Waste." List the full chemical name: "4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine" alongside any solvent vehicles. Mark the primary hazard (e.g., "Toxic / Halogenated"). Crucial Step: Do not write a date on the label until the container is completely full 9.

Protocol 2: Routine Waste Segregation and Transfer
  • Solid Waste Segregation: Dispose of all contaminated consumables (weighing paper, pipette tips, gloves, and empty vials) into the solid hazardous waste bin. The lid must remain securely latched at all times unless actively adding waste to prevent the volatilization of residual halogenated dust 7.

  • Liquid Waste Segregation: When disposing of the compound in solution (e.g., post-reaction filtrates in DMSO or DCM), transfer the liquid into the SAA carboy using a funnel. Self-Validating Check: Immediately remove the funnel and tightly seal the cap. Leaving a funnel in a waste carboy is a direct violation of EPA closed-container regulations 9.

  • Initiate Transfer to CAA: The moment the SAA container reaches its 55-gallon capacity, write the current date on the hazardous waste label. You have exactly three (3) consecutive calendar days (72 hours) to physically move this container to your facility's Central Accumulation Area (CAA) [[10]]().

  • Final Thermal Destruction: From the CAA, a licensed hazardous waste vendor will transport the material to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). The waste will undergo rotary kiln incineration at temperatures exceeding 1,000°C, coupled with caustic flue-gas scrubbing to neutralize the liberated hydrogen chloride and hydrogen bromide gases 4.

Workflow Visualization

G Start Waste Generation: 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine Solid Solid Waste (Powders, PPE, Sharps) Start->Solid Liquid Liquid Waste (Organic Solvent Mixtures) Start->Liquid SAA_Solid SAA Solid Container (HDPE, Sealed) Solid->SAA_Solid SAA_Liquid SAA Liquid Carboy (Vented Cap, Sec. Containment) Liquid->SAA_Liquid CAA Central Accumulation Area (CAA) Max 90/180 Days SAA_Solid->CAA Move within 3 days of reaching capacity SAA_Liquid->CAA Move within 3 days of reaching capacity Incinerator RCRA High-Temp Incineration (Rotary Kiln + Caustic Scrubbing) CAA->Incinerator Licensed EPA Transporter

Fig 1. Segregation and disposal workflow for halogenated triazine waste.

References

  • Source: National Institutes of Health (NIH)
  • Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.
  • Source: Western Kentucky University (WKU)
  • Source: U.S. Environmental Protection Agency (EPA NEPIS)
  • Guidelines for HW Satellite Accumulation Areas Source: Stevens EHS Consulting URL
  • Source: Electronic Code of Federal Regulations (eCFR)
  • 40 CFR § 262.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Atrazine Source: NCBI Bookshelf URL
  • 40 CFR 262.
  • How to Manage Satellite Accumulation Areas - Expert Advice Source: New Pig Corporation URL

Sources

Handling

Personal protective equipment for handling 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine

An in-depth technical and operational guide for handling 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine , designed for researchers, synthetic chemists, and drug development professionals. As a Senior Application Sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical and operational guide for handling 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine , designed for researchers, synthetic chemists, and drug development professionals.

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a parameter of the experiment itself. Handling highly reactive intermediates requires a fundamental understanding of their molecular behavior. This guide synthesizes the physicochemical properties of this specific halogenated triazine with field-proven logistical protocols to ensure absolute operational safety.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the chemical's reactivity profile. 4-(5-Bromofuran-2-YL)-6-chloro-1,3,5-triazin-2-amine is a bifunctional heteroaromatic compound that presents two distinct physiological hazards:

  • Electrophilic Reactivity (The Chloro-Triazine Core): The electron-deficient 1,3,5-triazine ring, coupled with the chloride leaving group, acts as a potent electrophilic "warhead." It is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). If exposed to the skin or mucous membranes, it will rapidly react with biological nucleophiles—specifically the sulfhydryl groups of cysteine and the ϵ -amino groups of lysine in epidermal proteins. This covalent modification can trigger severe contact dermatitis, chemical burns, and permanent immunological sensitization[1].

  • Enhanced Permeability (The Bromofuran Moiety): The addition of the 5-bromofuran-2-yl group significantly increases the molecule's lipophilicity ( logP ). This allows the compound to bypass the aqueous barriers of the skin and rapidly penetrate the lipid-rich stratum corneum, exacerbating systemic toxicity and dermal absorption risks[2].

Because of these properties, standard "splash protection" is insufficient. The handling strategy must focus on absolute containment of particulates and immediate quenching of solutions .

Quantitative Personal Protective Equipment (PPE) Matrix

In accordance with[3], PPE must be selected based on a rigorous hazard assessment. The table below summarizes the required protective equipment, quantified by performance metrics, to mitigate the specific risks of this compound.

PPE CategorySpecificationQuantitative Metric / StandardMechanistic Justification
Hand Protection (Solid) Double-layered Nitrile 0.12 mm thickness per layerPrevents electrostatic transfer of lipophilic powders to the skin.
Hand Protection (Solution) Fluorinated Rubber / PVA > 480 min breakthrough timeNitrile degrades rapidly ( < 10 min) in halogenated solvents (e.g., DCM) often used to dissolve triazines.
Eye/Face Protection Chemical Splash GogglesANSI Z87.1 (D3 rating)Prevents irreversible corneal damage from reactive electrophilic particulates.
Respiratory Protection N95 or P100 Respirator95% – 99.9% particulate filtrationMandatory if weighing outside a HEPA-filtered enclosure to prevent inhalation of sensitizing dust.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexSynthetic fibers can melt into the skin during an exothermic runaway reaction.

Operational Workflows & Self-Validating Protocols

Every procedure in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met[2].

Protocol 1: Safe Weighing and Transfer (Solid State)

Causality: Powders pose an invisible inhalation hazard. Because this compound is a sensitizer, even microgram quantities of airborne dust can cause severe allergic reactions upon repeated exposure.

  • Step 1: Establish Containment. Weigh the solid inside a certified powder dispensing enclosure or a ductless fume hood equipped with HEPA filtration.

    • Validation: Verify the digital airflow monitor reads between 80–120 linear feet per minute (fpm). Use a Kimwipe to visually confirm inward directional airflow before opening the chemical container.

  • Step 2: Static Mitigation. Halogenated powders often carry a static charge, causing them to "jump" from the spatula. Use an anti-static gun (Zerostat) on the weigh boat and the spatula prior to transfer.

    • Validation: Observe the powder during the first milligram transfer; if it clings to the sides of the spatula, re-apply the anti-static treatment.

  • Step 3: Sealed Transfer. Transfer the weighed solid into a reaction flask and seal it with a rubber septum before removing it from the weighing enclosure.

    • Validation: Invert the sealed flask gently to ensure the septum is seated correctly and no powder escapes.

Protocol 2: Reaction Setup and Quenching (Solution State)

Causality: Once dissolved, the mobility and reaction kinetics of the electrophile increase exponentially.

  • Step 1: Inert Solvation. Purge the sealed flask with inert gas (Nitrogen or Argon) and add the solvent via syringe.

    • Validation: Ensure the inert gas bubbler shows a steady, slow release of pressure, confirming the system is under a positive inert atmosphere and preventing ambient moisture from prematurely hydrolyzing the chloro-triazine.

  • Step 2: Controlled Nucleophilic Addition. When adding your target nucleophile (e.g., an amine) to the triazine, do so dropwise at 0°C. SN​Ar reactions on chloro-triazines are highly exothermic.

    • Validation: Monitor the internal temperature of the reaction using a thermocouple. The temperature must not spike by more than 5°C during the addition phase.

  • Step 3: Electrophile Deactivation (Quenching). Never dispose of unreacted halogenated triazines into general waste. Quench the crude mixture by adding a 10-molar excess of a weak, water-soluble nucleophile (e.g., ethanolamine or 1M aqueous ammonia) and stir for 30 minutes.

    • Validation: Perform a TLC (Thin Layer Chromatography) or LC-MS check to confirm the complete disappearance of the starting material before transferring the mixture to the waste carboy.

Process Visualization: Handling & Quenching Workflow

The following diagram illustrates the logical progression of handling reactive electrophiles, ensuring that the compound is never exposed to the ambient environment in its active state.

G Solid 1. Solid Handling Weighing & Transfer Solvent 2. Solvation Dissolve in Inert Solvent Solid->Solvent Fume Hood Reaction 3. Reaction Execution Monitor Exotherm Solvent->Reaction Inert Gas (N2/Ar) Quench 4. Electrophile Quench Add Amine/Water Reaction->Quench Completion Waste 5. Waste Segregation Aqueous & Organic Quench->Waste Deactivated

Caption: Workflow for the safe handling, reaction, and quenching of reactive halogenated triazines.

Spill Response and Decontamination Plan

In the event of a spill, standard solvent cleanup is dangerous, as it can inadvertently spread the active electrophile.

  • Solid Spill: Do not sweep. Cover the powder with damp paper towels (using a 5% sodium carbonate solution) to suppress dust and initiate slow hydrolysis of the chloro-triazine. Carefully scoop the towels into a hazardous waste bag.

  • Solution Spill: Cover the liquid with an absorbent material (e.g., vermiculite or sand). Once absorbed, treat the area with a dilute ammonia or ethanolamine solution to covalently quench any residual chemical on the surface.

  • Validation: Wipe the decontaminated surface with a dry Kimwipe and run it through a UV lamp or TLC stain to ensure no residual UV-active compound remains on the benchtop.

References

  • Occupational Safety and Health Administration (OSHA). 1910.132 - Personal Protective Equipment General Requirements. U.S. Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Evaluating Hazards and Assessing Risks in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • NextSDS Chemical Database. dichloro-1,3,5-triazin-2-amine (Proxy for Halogenated Triazine Hazards). NextSDS. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.